(2-Benzenesulfonylamino-acetylamino)acetic acid
Description
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Properties
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQUKPFIGVVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364598 | |
| Record name | N-(Benzenesulfonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389070-77-3 | |
| Record name | N-(Benzenesulfonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and experimental data for (2-Benzenesulfonylamino-acetylamino)acetic acid are limited. This guide provides a summary of known properties and presents a scientifically plausible, albeit hypothetical, synthesis protocol and discussion of potential biological activities based on established chemical principles and data from structurally related compounds.
Core Properties
This compound, also known as N-(phenylsulfonyl)glycylglycine, is a derivative of the dipeptide glycylglycine. While detailed experimental data is scarce, the fundamental properties have been reported by various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 389070-77-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₅S | [2][3] |
| Molecular Weight | 272.28 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Known Uses | Ligand in Copper complexes | [1] |
Proposed Synthesis Protocol
Table 2: Materials and Reagents for Proposed Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| Glycylglycine | C₄H₈N₂O₃ | 132.12 | Starting material |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Sulfonylating agent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Base |
| Dioxane or Tetrahydrofuran (THF) | C₄H₈O₂ / C₄H₈O | 88.11 / 72.11 | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | Acid for workup |
| Deionized Water | H₂O | 18.02 | Solvent |
Detailed Experimental Methodology:
-
Dissolution of Glycylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of glycylglycine in a 1:1 mixture of dioxane (or THF) and water. To this, add 2.2 equivalents of sodium hydroxide and stir until all solids have dissolved. Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve 1.1 equivalents of benzenesulfonyl chloride in a minimal amount of dioxane (or THF). Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a white solid.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[4] Derivatives containing this group have shown a wide range of therapeutic applications.[5]
Antimicrobial and Anti-inflammatory Potential
Numerous benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties.[5] The sulfonamide group can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria, thus blocking folic acid synthesis and exhibiting antibacterial effects.
Furthermore, some sulfonamide-containing compounds are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.[6] Given that this compound possesses this key functional group, it is plausible that it could exhibit similar biological activities.
Hypothetical mechanism of action for potential biological activity.
Experimental Validation Workflow
To investigate the potential biological activities of this compound, a standard screening workflow would be employed.
-
In Vitro Antimicrobial Assays: The compound would be tested against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans, A. niger) to determine its Minimum Inhibitory Concentration (MIC).[5]
-
In Vitro Anti-inflammatory Assays: The inhibitory activity against key inflammatory enzymes like COX-1 and COX-2 would be assessed to determine the IC₅₀ values.
-
In Vivo Studies: If promising in vitro activity is observed, further studies in animal models of infection or inflammation would be warranted to evaluate efficacy and safety.
Proposed workflow for biological activity validation.
Conclusion
This compound (CAS 389070-77-3) is a compound for which detailed, publicly available research is currently lacking. The information provided in this guide, including a proposed synthesis protocol and a discussion of potential biological activities, is based on established chemical principles and data from structurally analogous compounds. Further experimental investigation is required to fully characterize its properties and potential applications. This guide serves as a foundational resource to stimulate and direct future research into this compound.
References
- 1. (2-BENZENESULFONYLAMINO-ACETYLAMINO)-ACETIC ACID | 389070-77-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to N-(Phenylsulfonyl)glycylglycine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(phenylsulfonyl)glycylglycine, a dipeptide derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, including N-(phenylsulfonyl)glycine and other N-sulfonylated peptides, to project its chemical properties, synthesis, and potential biological activities.
Chemical Structure and Identifiers
N-(Phenylsulfonyl)glycylglycine consists of a glycylglycine dipeptide backbone with a phenylsulfonyl group attached to the terminal amino nitrogen. This modification is expected to significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational flexibility, compared to the parent dipeptide.
Based on its structure, the following chemical identifiers can be assigned:
| Identifier | Value |
| IUPAC Name | 2-((2-(Phenylsulfonyl)amino)acetamido)acetic acid |
| Molecular Formula | C10H12N2O5S |
| Molecular Weight | 272.28 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |
| InChI | InChI=1S/C10H12N2O5S/c13-9(14)5-11-8(12)4-12-18(16,17)10-6-2-1-3-7-10/h1-3,6-7H,4-5H2,(H,11,12)(H,13,14) |
| InChIKey | InChIKey=FJJXGZJCFJGVQZ-UHFFFAOYSA-N |
| CAS Number | Not available |
Note: The CAS number for the closely related N-(phenylsulfonyl)glycine is 5398-96-9.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference Compound Data (N-(phenylsulfonyl)glycine) |
| LogP | ~0.1 | 0.68[1] |
| Topological Polar Surface Area (tPSA) | 110.7 Ų | 83.5 Ų[1] |
| Hydrogen Bond Donors | 2 | 2[1] |
| Hydrogen Bond Acceptors | 6 | 5[1] |
| Rotatable Bonds | 5 | 3[1] |
| Form | Solid (predicted) | Solid[1] |
Synthesis and Experimental Protocols
A robust and widely applicable method for the synthesis of N-sulfonylated amino acids and peptides involves the N-sulfonylation of the corresponding amine with a sulfonyl chloride under basic conditions, a variation of the Schotten-Baumann reaction.
The synthesis can be envisioned as a two-step process starting from commercially available glycylglycine.
Step 1: Protection of the Carboxylic Acid (Optional but Recommended)
To prevent side reactions, the carboxylic acid of glycylglycine can be protected, for example, as a methyl or ethyl ester. This is a standard procedure in peptide synthesis.
Step 2: N-Sulfonylation
The glycylglycine ester is then reacted with benzenesulfonyl chloride in the presence of a base to yield the N-phenylsulfonylated dipeptide ester.
Step 3: Deprotection
The protecting group on the carboxylic acid is removed to yield the final product, N-(phenylsulfonyl)glycylglycine.
Detailed Experimental Protocol (Adapted from general sulfonylglycine synthesis)
Materials:
-
Glycylglycine
-
Thionyl chloride or an appropriate alcohol with an acid catalyst (for esterification)
-
Benzenesulfonyl chloride
-
Sodium bicarbonate or another suitable base
-
Dichloromethane or another suitable organic solvent
-
Sodium hydroxide or lithium hydroxide (for deprotection)
-
Hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Esterification of Glycylglycine:
-
Suspend glycylglycine in methanol and cool in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the glycylglycine methyl ester hydrochloride.
-
-
N-Sulfonylation:
-
Dissolve the glycylglycine methyl ester hydrochloride in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
To this biphasic mixture, add benzenesulfonyl chloride dropwise at 0°C.
-
Stir the reaction vigorously at room temperature overnight.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(phenylsulfonyl)glycylglycine methyl ester.
-
Purify the product by column chromatography on silica gel.
-
-
Hydrolysis (Deprotection):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to a pH of 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-(phenylsulfonyl)glycylglycine.
-
Characterization:
The final product should be characterized by:
-
NMR Spectroscopy: 1H and 13C NMR to confirm the structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess purity.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of N-(phenylsulfonyl)glycylglycine has not been extensively reported, the broader class of sulfonamide-containing compounds exhibits a wide range of pharmacological effects.[2] N-sulfonylated peptides have been investigated as inhibitors of various enzymes, including proteases, and as potential anticancer and antimicrobial agents.[3][4]
The phenylsulfonyl group can act as a bioisostere for a carboxylate or other functional groups, enabling the molecule to interact with biological targets. The dipeptide backbone provides a scaffold that can be further modified to optimize binding to specific enzymes or receptors.
Hypothetical Signaling Pathway Modulation:
Based on the known activities of related compounds, N-(phenylsulfonyl)glycylglycine could potentially modulate pathways involved in inflammation or cell proliferation. For instance, some sulfonamides are known to inhibit matrix metalloproteinases (MMPs), which are key enzymes in tissue remodeling and are often dysregulated in cancer and inflammatory diseases.
Experimental Workflows
The development and evaluation of N-(phenylsulfonyl)glycylglycine would follow a standard drug discovery workflow, from initial synthesis to biological testing.
Conclusion
N-(Phenylsulfonyl)glycylglycine represents a molecule of interest for medicinal chemists and drug development professionals. While direct experimental data is currently sparse, its structural relationship to known bioactive sulfonamides and N-sulfonylated peptides suggests a promising potential for biological activity. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further investigation into its biological properties is warranted to explore its potential as a therapeutic agent.
References
- 1. Hit2Lead | N-(phenylsulfonyl)glycine | SC-5115909 [hit2lead.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of N-sulfonylamides of tripeptides as potential urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine. Due to the limited availability of published data specific to this compound, this guide summarizes its known properties and presents a generalized framework for its synthesis and potential biological evaluation based on methodologies reported for structurally related molecules. This guide is intended to serve as a foundational resource to stimulate and inform future research endeavors.
Core Molecular Data
This compound is a dipeptide derivative of glycine. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | N-(phenylsulfonyl)glycylglycine | N/A |
| CAS Number | 389070-77-3 | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₅S | N/A |
| Molecular Weight | 272.28 g/mol | N/A |
General Synthesis Approach
Proposed Synthetic Pathway:
A potential two-step synthesis is outlined below. This approach starts with the formation of the dipeptide glycylglycine, followed by its reaction with benzenesulfonyl chloride.
Caption: Proposed two-step synthesis of this compound.
Disclaimer: This represents a theoretical pathway. Actual reaction conditions, including solvents, bases, and purification methods, would require experimental optimization.
Potential Biological Activity and Experimental Protocols
Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the benzenesulfonamide moiety suggests that it could be explored for activities similar to other compounds in this class, which have demonstrated a range of biological effects. Furthermore, its structural similarity to N-sulfonyltripeptides indicates a potential for interaction with proteases. One known application is its use as a ligand in the formation of copper complexes.
Proposed Areas for Biological Investigation
-
Antimicrobial Activity: Benzenesulfonamide derivatives have been reported to possess antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Some sulfonamides exhibit anti-inflammatory effects.
-
Enzyme Inhibition: N-sulfonylated peptides are known to act as inhibitors of various enzymes, particularly serine proteases.
-
Coordination Chemistry: The compound's ability to act as a ligand for metal ions, such as copper, could be explored for applications in catalysis or the development of metallodrugs.
Generalized Experimental Workflow for Biological Screening
The following workflow outlines a general approach to begin characterizing the biological profile of this compound.
Caption: A generalized workflow for the initial biological screening of the target compound.
Note on Experimental Protocols: Detailed protocols for the assays mentioned above are well-established and can be found in standard laboratory manuals and scientific literature. For example, antimicrobial susceptibility testing can be performed according to CLSI guidelines, and various commercial kits are available for cytotoxicity and enzyme inhibition assays.
Quantitative Data Summary
As of the date of this report, there is no publicly available quantitative data regarding the biological or physicochemical properties of this compound beyond its molecular weight. Future research should aim to populate the following table with experimental values.
| Parameter | Method | Result |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | Data not available |
| Solubility (e.g., in PBS, DMSO) | High-Throughput Solubility Assay | Data not available |
| LogP / LogD | HPLC-based or computational methods | Data not available |
| pKa | Potentiometric titration or computational | Data not available |
| IC₅₀ / EC₅₀ / MIC (µM) | Specific biological assays | Data not available |
Conclusion and Future Directions
This compound is a compound with a confirmed molecular structure and weight, yet its chemical and biological properties remain largely unexplored. This technical guide provides a starting point for researchers by proposing a feasible synthetic strategy and a logical workflow for investigating its potential biological activities. The structural motifs present in the molecule suggest that it may hold promise in the areas of antimicrobial, anti-inflammatory, or enzyme-inhibitory research. The development of detailed synthetic protocols and the systematic biological evaluation of this compound are critical next steps to uncovering its potential utility in drug discovery and development. Further investigation into its properties as a ligand for copper and other transition metals is also warranted.
An In-depth Technical Guide to the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylated amino acids and peptides represent a significant class of compounds in medicinal chemistry. The incorporation of a sulfonyl group can modulate the physicochemical properties of the parent molecule, including acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. N-sulfonylated peptides have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.
This guide focuses on the synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, a simple N-sulfonylated dipeptide. The proposed synthesis involves the reaction of glycylglycine with benzenesulfonyl chloride. This approach is based on the well-established Schotten-Baumann reaction conditions for the N-acylation and N-sulfonylation of amines.
Proposed Synthesis Pathway
The most direct and plausible pathway for the synthesis of this compound is the nucleophilic attack of the terminal amino group of glycylglycine on the electrophilic sulfur atom of benzenesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Overall Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, albeit illustrative, experimental protocol for the synthesis of this compound. This protocol is adapted from standard procedures for the N-sulfonylation of amino acids and peptides.
Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Glycylglycine | C₄H₈N₂O₃ | 132.12 |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 |
| Sodium Hydroxide | NaOH | 40.00 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Dissolution of Glycylglycine: In a 250 mL round-bottom flask, dissolve glycylglycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzenesulfonyl chloride. Discard the organic layers.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
The following table summarizes the illustrative quantitative data for the proposed synthesis. Actual results may vary.
| Parameter | Value |
| Reactants | |
| Glycylglycine | 10.0 g (0.076 mol) |
| Benzenesulfonyl Chloride | 14.7 g (0.083 mol) |
| Sodium Hydroxide (1M) | 167 mL (0.167 mol) |
| 1,4-Dioxane | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product | |
| Theoretical Yield | 20.7 g |
| Expected Yield | 70-85% |
| Appearance | White solid |
| Expected Melting Point | >200 °C (with decomposition) |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of N-sulfonylated peptides has shown promise in several therapeutic areas.
Potential as Enzyme Inhibitors
The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against metalloproteinases or other enzymes where a sulfonamide can coordinate with a metal ion in the active site.
Anticancer Activity
Some N-sulfonylated amino acid and peptide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, potentially involving the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Further research would be required to determine if this compound possesses such properties.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the initial biological screening of the synthesized compound.
Spectroscopic and Structural Elucidation of (2-Benzenesulfonylamino-acetylamino)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Benzenesulfonylamino-acetylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. Also known as {N}-(phenylsulfonyl)glycylglycine, this compound has the CAS Number 389070-77-3, a molecular formula of C10H12N2O5S, and a molecular weight of 272.28.[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for obtaining and verifying this data.
Chemical Structure
The structural formula of this compound is presented below.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound. These predictions are derived from known spectral data of structurally related compounds, particularly N-Tosyl-glycylglycine, which features a p-methyl group on the benzene ring.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.2 | t | 1H | -C(=O)NH- |
| ~7.8-7.9 | m | 2H | Ar-H (ortho) |
| ~7.5-7.6 | m | 3H | Ar-H (meta, para) |
| ~3.8 | d | 2H | -NHCH₂COOH |
| ~3.6 | d | 2H | -SO₂NHCH₂- |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~171 | -COOH |
| ~169 | -C(=O)NH- |
| ~140 | Ar-C (ipso) |
| ~133 | Ar-C (para) |
| ~129 | Ar-C (meta) |
| ~127 | Ar-C (ortho) |
| ~43 | -NHCH₂COOH |
| ~41 | -SO₂NHCH₂- |
Predicted in DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 273.05 | [M+H]⁺ |
| 295.03 | [M+Na]⁺ |
| 271.04 | [M-H]⁻ |
M = C₁₀H₁₂N₂O₅S
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide and sulfonamide) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1650 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1340 & ~1160 | S=O stretch (sulfonamide) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of sulfonated amino acids and peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
Referencing: The residual DMSO solvent peak at δ ~2.50 ppm is used as an internal reference.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The DMSO-d₆ solvent peak at δ ~39.52 ppm is used as an internal reference.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent system.
-
To enhance ionization, 0.1% formic acid can be added for positive ion mode, and 0.1% ammonium hydroxide for negative ion mode.
2. ESI-MS Acquisition:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be used.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-200 °C.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. FTIR-ATR Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of the target compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and detailed protocols herein are intended to support researchers in the synthesis, characterization, and further development of this and related compounds. It is strongly recommended that experimental data be acquired to confirm these predictions.
References
An In-depth Technical Guide on the Solubility of (2-Benzenesulfonylamino-acetylamino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Benzenesulfonylamino-acetylamino)acetic acid. Due to the limited availability of specific experimental data in public literature, this document outlines standardized methodologies for determining its solubility in a range of common laboratory solvents. The experimental protocols provided are based on established practices in the pharmaceutical and chemical sciences to ensure reliable and reproducible results.
Experimental Protocols
The determination of solubility is a critical step in the pre-formulation and drug development process. The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of a compound such as this compound.
1. Qualitative Solubility Assessment
This initial screening provides a general understanding of the compound's solubility in various solvents.
-
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into separate small test tubes or vials.
-
To each tube, add a measured volume (e.g., 0.1 mL) of a single solvent from the list in Table 1.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent at that approximate concentration. If not, it is deemed "insoluble" or "sparingly soluble."
-
This process can be repeated with increasing volumes of solvent to estimate the solubility range.
-
2. Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Procedure:
-
Add an excess amount of this compound to a series of flasks, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the flasks to stand undisturbed for a short time to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter).
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL) |
| Water | Polar Protic | Likely Low | Data to be determined |
| Ethanol | Polar Protic | Moderate to High | Data to be determined |
| Methanol | Polar Protic | Moderate to High | Data to be determined |
| Acetone | Polar Aprotic | Moderate | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |
| Acetonitrile | Polar Aprotic | Low to Moderate | Data to be determined |
| Dichloromethane | Nonpolar | Likely Low | Data to be determined |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Data to be determined |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Likely Low | Data to be determined |
Mandatory Visualization
The following diagrams illustrate the general workflow for determining the solubility of a chemical compound and a conceptual diagram of factors influencing solubility.
Caption: Workflow for Solubility Determination.
Caption: Key Factors Influencing Solubility.
References
A Comprehensive Guide to the Purity Analysis of Commercial (2-Benzenesulfonylamino-acetylamino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of commercial-grade (2-Benzenesulfonylamino-acetylamino)acetic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is critical for the validity of scientific experiments and the safety and efficacy of therapeutic agents. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a systematic workflow for robust purity analysis. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound, also known as N-(Phenylsulfonyl)glycylglycine, is a chemical compound with potential applications in biochemical research and drug development, for instance as a ligand in copper complexes. Given its potential use in sensitive biological systems, a thorough assessment of its purity is paramount. This guide details a multi-pronged analytical approach to identify and quantify the main component, as well as any process-related impurities and degradation products.
The methodologies described herein are based on standard principles of analytical chemistry and are designed to provide a robust framework for the quality control of this compound.
Potential Impurities
The purity profile of this compound can be influenced by the synthetic route employed. A plausible synthesis involves the coupling of glycylglycine with benzenesulfonyl chloride. Based on this, potential impurities may include:
-
Starting Materials: Unreacted glycylglycine and benzenesulfonyl chloride.
-
By-products: Benzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and self-coupled products.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., Dichloromethane, Ethyl Acetate, Triethylamine).
Analytical Methodologies and Experimental Protocols
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Table 1: HPLC Gradient Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Hypothetical HPLC Purity Analysis Results
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Benzenesulfonic acid |
| 2 | 5.2 | 0.20 | Glycylglycine |
| 3 | 15.8 | 99.5 | This compound |
| 4 | 18.1 | 0.15 | Unknown Impurity |
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Experimental Protocol:
-
LC System: As described for HPLC.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive and negative ion modes to ensure detection of a wide range of impurities.
-
Mass Range: 50-1000 m/z.
-
Data Analysis: The masses of observed peaks are used to propose elemental compositions and structures for the impurities.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the main component and can also be used to detect and quantify impurities.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 10 mg/mL.
-
Techniques: Standard ¹H, ¹³C, and COSY experiments. Quantitative NMR (qNMR) can be performed using a certified internal standard for accurate purity determination.
3.4. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for this compound (C₁₀H₁₂N₂O₅S).
Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis
| Element | Theoretical % | Experimental % |
| C | 44.11 | 44.05 |
| H | 4.44 | 4.48 |
| N | 10.29 | 10.25 |
| S | 11.78 | 11.72 |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for the purity analysis of this compound.
Hypothetical Signaling Pathway Involvement
While the specific biological roles of this compound are not extensively documented, compounds with similar structural motifs can act as inhibitors in enzymatic pathways. The following diagram illustrates a hypothetical mechanism of action where it could act as a competitive inhibitor.
Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
Conclusion
The purity of this compound is a critical parameter that must be rigorously controlled. This guide has outlined a comprehensive analytical strategy employing HPLC, LC-MS, NMR, and elemental analysis to ensure the identity, purity, and quality of this compound. The provided protocols and data tables serve as a robust template for researchers, scientists, and drug development professionals to establish effective quality control measures. Adherence to these analytical principles will contribute to the reliability and reproducibility of research findings and the development of safe and effective pharmaceutical products.
An In-depth Technical Guide to the Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][2] The resulting data, typically plotted as mass change versus temperature, provides valuable insights into physical and chemical phenomena such as dehydration, desolvation, decomposition, and oxidation.[1][3]
In the pharmaceutical industry, TGA is an essential tool for characterizing active pharmaceutical ingredients (APIs), excipients, and final drug products. It is used to determine purity, moisture content, and thermal stability, all of which are critical parameters for ensuring drug safety, efficacy, and shelf-life.[3] For a molecule like {N}-(phenylsulfonyl)glycylglycine, a modified dipeptide, TGA can elucidate its thermal decomposition pathway, providing crucial information for formulation development and stability studies.
Hypothetical Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine
Due to the limited availability of specific experimental data for the thermogravimetric analysis of {N}-(phenylsulfonyl)glycylglycine, this guide presents a hypothetical study based on the known thermal behavior of related compounds, including glycylglycine, other dipeptides, and sulfonamides.[4][5][6][7]
2.1. Predicted Thermal Decomposition Profile
The thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is anticipated to occur in multiple stages. The presence of a phenylsulfonyl group, a peptide bond, and a carboxylic acid moiety suggests a complex degradation pathway. The initial weight loss may be attributed to the loss of any bound water or solvent. Subsequent decomposition steps are likely to involve the cleavage of the sulfonamide bond, followed by the breakdown of the dipeptide backbone.
Experimental Protocols
A detailed methodology for conducting the TGA of {N}-(phenylsulfonyl)glycylglycine is proposed below.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should also have a system for controlling the purge gas atmosphere.
3.2. Sample Preparation
A small amount of the {N}-(phenylsulfonyl)glycylglycine sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, such as alumina. A consistent sample mass and packing density should be maintained across all experiments to ensure reproducibility.
3.3. TGA Parameters
The following instrumental parameters are proposed for the analysis:
-
Heating Rate: 10 °C/min. A linear heating rate is standard for dynamic TGA experiments.[8]
-
Temperature Range: 25 °C to 800 °C. This range should be sufficient to capture all major decomposition events.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is used to prevent oxidative decomposition.
-
Crucible: Alumina, 70 µL.
3.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each step, and the percentage of mass loss at each stage.
Data Presentation
The hypothetical quantitative data for the thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is summarized in the table below.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) | Proposed Gaseous Products |
| 1 | 150 - 250 | 220 | ~10% | H₂O, SO₂ |
| 2 | 250 - 400 | 350 | ~45% | Phenyl radical, remaining sulfonyl fragments |
| 3 | 400 - 600 | 520 | ~35% | CO₂, NH₃, various small organic fragments |
| Residue | > 600 | - | ~10% | Char |
Visualization of Workflows and Pathways
5.1. Experimental Workflow
The following diagram illustrates the logical flow of a TGA experiment.
5.2. Proposed Thermal Decomposition Pathway
The following diagram illustrates a plausible multi-stage thermal decomposition pathway for {N}-(phenylsulfonyl)glycylglycine.
Conclusion
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etamu.edu [etamu.edu]
Discovery and history of (2-Benzenesulfonylamino-acetylamino)acetic acid
An In-depth Technical Guide to the Discovery and History of (2-Benzenesulfonylamino-acetylamino)acetic acid
Introduction
This compound, also known by its systematic name {N}-(phenylsulfonyl)glycylglycine, is a dipeptide derivative characterized by a benzenesulfonyl group attached to the N-terminus of a glycylglycine backbone. While the specific historical discovery of this compound (CAS Number: 389070-77-3) is not well-documented in readily available scientific literature, its chemical structure places it within the broader, well-established field of peptide chemistry and the more specialized area of sulfonamide-modified amino acids and peptides. This guide provides a comprehensive overview of the historical context of its parent molecule, a plausible synthetic pathway based on established methodologies, and its physicochemical properties.
The synthesis of the first dipeptide, glycylglycine, by Emil Fischer and Ernest Fourneau in 1901 marked a pivotal moment in biochemistry, laying the groundwork for understanding the structure and function of proteins.[1] Over the decades, the introduction of various protecting groups and coupling reagents has refined peptide synthesis into a highly sophisticated and automated process. The incorporation of sulfonyl groups into amino acids and peptides is a more recent development, driven by the search for novel therapeutic agents with improved stability and biological activity. Sulfonamide-containing molecules are known to act as inhibitors for a variety of enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 389070-77-3 |
| Molecular Formula | C₁₀H₁₂N₂O₅S |
| Molecular Weight | 272.28 g/mol |
| IUPAC Name | 2-[(2-benzenesulfonamidoacetyl)amino]acetic acid |
| Alternative Name | {N}-(phenylsulfonyl)glycylglycine |
| Appearance | White to off-white solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |
Representative Synthesis
While the original synthesis of this compound is not specifically detailed in the literature, a logical and established synthetic route can be proposed based on standard peptide coupling and sulfonylation reactions. The synthesis would likely proceed in a two-step manner, starting from the commercially available dipeptide, glycylglycine.
Experimental Protocol
Step 1: Synthesis of Glycylglycine (Historical Context)
The foundational dipeptide, glycylglycine, was first synthesized by Fischer and Fourneau in 1901 by the hydrolysis of 2,5-diketopiperazine (glycine anhydride).[1] A common laboratory preparation is outlined below.
-
Materials: 2,5-Diketopiperazine, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, pH meter, beaker, filtration apparatus.
-
Procedure:
-
2,5-Diketopiperazine is dissolved in a solution of sodium hydroxide with stirring until complete dissolution.
-
Hydrochloric acid is then added to adjust the pH to 6.0.
-
The solution is concentrated by evaporation.
-
Ethanol is added to the concentrated solution to precipitate the glycylglycine.
-
The mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with ethanol until free of chloride ions and then dried.
-
Step 2: N-Benzenesulfonylation of Glycylglycine
This step involves the reaction of the free amino group of glycylglycine with benzenesulfonyl chloride under basic conditions. This is a standard method for the introduction of a benzenesulfonyl group onto an amine.
-
Materials: Glycylglycine, Sodium Bicarbonate (NaHCO₃) or other suitable base, Benzenesulfonyl Chloride, Dichloromethane (DCM) or other suitable solvent, Hydrochloric Acid (HCl), Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.
-
Procedure:
-
Glycylglycine is dissolved in an aqueous solution of sodium bicarbonate.
-
The solution is cooled in an ice bath.
-
A solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the cooled glycylglycine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The organic layer is separated, and the aqueous layer is washed with the organic solvent.
-
The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Signaling Pathways
While specific biological activities for this compound are not extensively reported, its structural motifs suggest potential areas of investigation. The sulfonamide group is a key pharmacophore in many drugs, including antibiotics, diuretics, and enzyme inhibitors. Dipeptides and their derivatives are also explored for their roles in various biological processes. One noted, albeit uncited, application is its use as a ligand for copper complexes.
Hypothetical Signaling Pathway Involvement
Given that sulfonamide-containing dipeptides have been investigated as protease inhibitors, a hypothetical mechanism of action could involve the inhibition of a metalloprotease. The diagram below illustrates a generalized signaling pathway that could be modulated by such an inhibitor.
Caption: Hypothetical inhibition of a metalloprotease signaling pathway.
Conclusion
This compound is a compound at the intersection of classical peptide chemistry and modern medicinal chemistry. While its specific discovery and history are not prominently documented, its synthesis and properties can be understood through established principles of organic and peptide chemistry. The lack of detailed biological studies presents an opportunity for future research to explore the potential of this and similar benzenesulfonyl-dipeptides as enzyme inhibitors or in other therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.
References
Potential Research Areas for {N}-(phenylsulfonyl)glycylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
{N}-(phenylsulfonyl)glycylglycine is a dipeptide derivative with a core structure that holds significant potential for therapeutic applications. Primarily investigated as an inhibitor of aldose reductase, this compound presents a promising scaffold for the development of drugs targeting diabetic complications. This technical guide provides a comprehensive overview of the current knowledge surrounding {N}-(phenylsulfonyl)glycylglycine, including its synthesis, established biological activity, and detailed experimental protocols. Furthermore, this document explores potential, yet underexplored, research avenues for this molecule, such as its evaluation as a carbonic anhydrase inhibitor or as an anticancer agent, supported by data from structurally related compounds. The information is presented to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule.
Introduction
{N}-(phenylsulfonyl)glycylglycine belongs to the class of N-sulfonylated amino acid derivatives, a group of compounds known for their diverse biological activities. The incorporation of a phenylsulfonyl group into the glycylglycine dipeptide backbone imparts specific physicochemical properties that can influence its interaction with biological targets. The primary and most well-documented biological activity of {N}-(phenylsulfonyl)glycylglycine is the inhibition of aldose reductase, a key enzyme in the polyol pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of secondary complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, {N}-(phenylsulfonyl)glycylglycine has the potential to mitigate these debilitating conditions.
While its role as an aldose reductase inhibitor is established, the broader therapeutic potential of {N}-(phenylsulfonyl)glycylglycine remains largely unexplored. The structural motif of a sulfonamide linked to a dipeptide is present in compounds with a wide range of biological activities, including carbonic anhydrase inhibition and anticancer properties. This guide aims to not only provide a thorough understanding of the known aspects of {N}-(phenylsulfonyl)glycylglycine but also to stimulate further research into its untapped therapeutic possibilities.
Synthesis of {N}-(phenylsulfonyl)glycylglycine
The synthesis of {N}-(phenylsulfonyl)glycylglycine is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, N-phenylglycine, which is then followed by N-sulfonylation to yield the final product.
Experimental Protocol: Synthesis of {N}-(phenylsulfonyl)glycylglycine
Step 1: Synthesis of N-Phenylglycine
-
Materials: Aniline, Chloroacetic acid, Sodium Carbonate, Hydrochloric acid (concentrated), Ethanol, Deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in deionized water.
-
Slowly add a solution of sodium carbonate in deionized water to neutralize the acid.
-
To this solution, add aniline.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the N-phenylglycine.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol/water to obtain pure N-phenylglycine.
-
Step 2: N-Sulfonylation of N-Phenylglycine
-
Materials: N-Phenylglycine, Benzenesulfonyl chloride, Sodium hydroxide, Diethyl ether, Hydrochloric acid (concentrated).
-
Procedure:
-
Dissolve N-phenylglycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride portion-wise with vigorous stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzenesulfonyl chloride.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the {N}-(phenylsulfonyl)glycylglycine.
-
Filter the product, wash with cold water, and dry under vacuum.
-
Diagram of Synthesis Workflow
Caption: Two-step synthesis of {N}-(phenylsulfonyl)glycylglycine.
Core Biological Activity: Aldose Reductase Inhibition
The primary established biological activity of {N}-(phenylsulfonyl)glycylglycine is its ability to inhibit aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues. By inhibiting AR, {N}-(phenylsulfonyl)glycylglycine can prevent the formation of sorbitol and thereby ameliorate the long-term complications of diabetes.
Mechanism of Action: The Polyol Pathway
The polyol pathway consists of two enzymatic steps. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, using NAD+ as a cofactor. The inhibition of aldose reductase by {N}-(phenylsulfonyl)glycylglycine blocks the initial step of this pathway.
Signaling Pathway Diagram
Caption: The Polyol Pathway and the inhibitory action of {N}-(phenylsulfonyl)glycylglycine.
Quantitative Data: Aldose Reductase Inhibitory Activity
The inhibitory potency of {N}-(phenylsulfonyl)glycylglycine and its derivatives against aldose reductase has been evaluated in several studies. The following table summarizes the available IC50 values.
| Compound | IC50 (µM) vs. Rat Lens Aldose Reductase | Reference |
| {N}-(phenylsulfonyl)glycine | >100 | [3] |
| 2-Nitro-{N}-(phenylsulfonyl)glycine | 13 | [2] |
| 4-Amino-{N}-(phenylsulfonyl)glycine | 16 | [2] |
| α-Naphthylsulfonylglycine | 1.3 | [2] |
| β-Naphthylsulfonylglycine | 0.4 | [2] |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for determining aldose reductase inhibitory activity from rat lens homogenates.
-
Enzyme Preparation:
-
Dissect lenses from Sprague-Dawley rats and homogenize in a cold 0.1 M sodium phosphate buffer (pH 6.2).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the resulting supernatant as the source of aldose reductase.
-
-
Inhibition Assay:
-
Prepare an assay mixture containing:
-
0.1 M sodium phosphate buffer (pH 6.2)
-
0.16 M lithium sulfate
-
1.17 mM NADPH
-
10 mM DL-glyceraldehyde (substrate)
-
The test compound ({N}-(phenylsulfonyl)glycylglycine) dissolved in a suitable solvent (e.g., DMSO).
-
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Potential Research Areas
While the primary focus of research on {N}-(phenylsulfonyl)glycylglycine has been its role as an aldose reductase inhibitor, its chemical structure suggests potential for a broader range of biological activities.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Several CA isoforms are established drug targets for conditions like glaucoma, epilepsy, and certain types of cancer. The phenylsulfonyl moiety in {N}-(phenylsulfonyl)glycylglycine makes it a candidate for investigation as a CA inhibitor.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Materials: Purified human carbonic anhydrase isoform (e.g., hCA II), Tris-HCl buffer (50 mM, pH 7.4), 4-Nitrophenylacetate (4-NPA) as substrate, test compound.
-
Procedure:
-
In a 96-well plate, add the hCA enzyme solution.
-
Add varying concentrations of the test compound and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4-NPA.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
Anticancer Activity
Some sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase isoforms overexpressed in tumors (e.g., CA IX and XII), and disruption of microtubule dynamics. Given these precedents, {N}-(phenylsulfonyl)glycylglycine warrants evaluation for its potential cytotoxic effects against cancer cell lines.
Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of {N}-(phenylsulfonyl)glycylglycine for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Logical Relationship for Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Conclusion
{N}-(phenylsulfonyl)glycylglycine is a molecule with established potential as an aldose reductase inhibitor for the management of diabetic complications. This guide has provided a detailed overview of its synthesis, mechanism of action, and relevant experimental protocols. Importantly, this document highlights the unexplored potential of this compound in other therapeutic areas, such as carbonic anhydrase inhibition and oncology. The provided experimental frameworks offer a starting point for researchers to further investigate the biological activities of {N}-(phenylsulfonyl)glycylglycine and its derivatives, potentially leading to the development of novel therapeutic agents. The versatility of its structure warrants a broader investigation to fully unlock its therapeutic promise.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid
Abstract
This document provides a detailed protocol for the laboratory synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(Benzenesulfonyl)glycylglycine. This compound serves as a valuable building block in medicinal chemistry and as a ligand in coordination chemistry. The synthesis is presented as a two-step process commencing with the formation of the dipeptide intermediate, glycylglycine, followed by the N-sulfonylation of its terminal amino group. This protocol includes comprehensive experimental procedures, tables of quantitative data, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
This compound is an N-protected dipeptide derivative. The incorporation of a benzenesulfonyl group onto the glycylglycine backbone imparts specific physicochemical properties that are of interest in various chemical and biological applications. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. This protocol outlines a reliable method for the preparation of this compound, starting from readily available starting materials.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of Glycylglycine. Glycine is first converted to its cyclic dipeptide, 2,5-diketopiperazine (glycine anhydride), through thermal dehydration. Subsequent hydrolysis of the diketopiperazine yields the linear dipeptide, glycylglycine.
-
Step 2: N-Sulfonylation of Glycylglycine. The free amino group of glycylglycine is then reacted with benzenesulfonyl chloride in an aqueous basic solution to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis protocol.
Table 1: Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purity/Grade | Supplier (Example) |
| Glycine | C₂H₅NO₂ | 75.07 | ≥99% | Sigma-Aldrich |
| Glycerol | C₃H₈O₃ | 92.09 | ACS Reagent | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97%, pellets | VWR Chemicals |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | J.T. Baker |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | ≥99% | Alfa Aesar |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Anhydrous, ≥99.5% | EMD Millipore |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Reagent | Macron Fine Chem. |
| Deionized Water | H₂O | 18.02 | - | - |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1a | Synthesis of 2,5-Diketopiperazine | Glycine | Glycerol | 175-180 | 1 | 2,5-Diketopiperazine | ~89% |
| 1b | Hydrolysis to Glycylglycine | 2,5-Diketopiperazine, NaOH, HCl | Water | Room Temperature | 1-2 | Glycylglycine | ~81% |
| 2 | N-Sulfonylation | Glycylglycine, Benzenesulfonyl Chloride | Water/Ether | 0 - Room Temp. | 3-4 | This compound | >90% |
Experimental Protocols
Step 1: Synthesis of Glycylglycine from Glycine
This two-part procedure is adapted from established methods for synthesizing glycylglycine.[1][2]
Part A: Synthesis of 2,5-Diketopiperazine (Glycine Anhydride)
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 30 mL of glycerol.
-
Reaction: While stirring, add 12 g of finely powdered glycine to the glycerol. Heat the mixture in an oil bath to 175-180 °C and maintain this temperature with stirring for approximately 50-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add 12 mL of distilled water to the flask and place it in a refrigerator overnight to allow for precipitation.
-
Isolation: Collect the crude product by suction filtration and wash it with 50% ethanol. The crude 2,5-diketopiperazine can be purified by recrystallization from water to yield a pure product with a melting point of 300-302 °C. The expected yield is approximately 89%.[2]
Part B: Hydrolysis to Glycylglycine
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5 g of 2,5-diketopiperazine in 50 mL of 1 M sodium hydroxide solution with stirring at room temperature until all the solid has dissolved.
-
Neutralization: Add 25 mL of 2 M hydrochloric acid to the solution to adjust the pH to approximately 6.0.
-
Concentration and Precipitation: Reduce the volume of the solution to about 20 mL by evaporation under reduced pressure. Add 30 mL of 95% ethanol to the concentrated solution and place it in a refrigerator overnight to induce crystallization.
-
Isolation and Purification: Collect the glycylglycine precipitate by suction filtration. Wash the solid with 70% ethanol until the washings are free of chloride ions (tested with silver nitrate solution). The final product should have a melting point of 258-260 °C (with decomposition). The expected yield is approximately 81%.[2]
Step 2: Synthesis of this compound
This procedure is based on the general Schotten-Baumann reaction for N-sulfonylation of amino acids and peptides.[3]
-
Dissolution: Dissolve 1.32 g (10 mmol) of glycylglycine and 2.12 g (20 mmol) of sodium carbonate in 50 mL of deionized water in a 250 mL beaker. Cool the solution in an ice bath to 0-5 °C.
-
Reaction: While vigorously stirring the cooled solution, slowly add a solution of 1.94 g (11 mmol) of benzenesulfonyl chloride in 25 mL of diethyl ether dropwise over 30 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 25 mL portions of diethyl ether to remove any unreacted benzenesulfonyl chloride and other organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product will form.
-
Isolation and Purification: Collect the precipitate by suction filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound. Dry the product under vacuum.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed reaction steps for the synthesis protocol.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Purification: As mentioned, recrystallization from hot water or an ethanol/water mixture is a suitable method for purification. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[4][5]
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product (C₁₀H₁₂N₂O₅S, MW: 272.28 g/mol ).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the sulfonamide S=O and N-H stretches, as well as the amide and carboxylic acid carbonyl groups.
-
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling benzenesulfonyl chloride, concentrated hydrochloric acid, and diethyl ether.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Concentrated acids and bases are highly corrosive. Handle them with appropriate care to avoid skin and eye contact.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.
Conclusion
This protocol provides a robust and detailed method for the synthesis of this compound. The two-step approach is based on well-established chemical transformations and uses readily available reagents, making it suitable for typical laboratory settings. By following the outlined procedures, researchers can reliably produce this compound for further investigation in drug discovery and other scientific applications.
References
Application Notes and Protocols for the Preparation of Copper Complexes with (2-Benzenesulfonylamino-acetylamino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The coordination of copper ions to organic ligands can enhance their therapeutic potential and bioavailability. The ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, a derivative of the dipeptide glycylglycine, incorporates a benzenesulfonyl group, which can influence the electronic properties and stability of the resulting copper complex. Such complexes have the potential to act as enzyme inhibitors or catalysts in biological systems.
Synthesis of Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetate Complex
This section outlines a general protocol for the synthesis of a copper(II) complex with this compound. The proposed reaction involves the complexation of copper(II) ions with the deprotonated form of the ligand in an aqueous or alcoholic medium.
Experimental Protocol: Synthesis of [Cu(C₁₀H₁₀N₂O₅S)]·nH₂O
Materials:
-
This compound (Ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Distilled water
-
Diethyl ether
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in methanol or a methanol/water mixture.
-
Deprotonation: To the ligand solution, add an equimolar amount of a methanolic solution of sodium hydroxide or potassium hydroxide dropwise while stirring. This will deprotonate the carboxylic acid and sulfonamide groups, facilitating coordination with the copper ion.
-
Copper Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of the chosen copper(II) salt in distilled water or methanol.
-
Complexation Reaction: Slowly add the copper(II) salt solution to the deprotonated ligand solution with constant stirring at room temperature. A color change and the formation of a precipitate are expected, indicating the formation of the copper complex.
-
Refluxing: The reaction mixture may be heated under reflux for 2-3 hours to ensure complete reaction.
-
Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration. The precipitate is then washed sequentially with distilled water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: The final product is dried in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of the copper complex.
Characterization of the Copper Complex
A comprehensive characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:
| Technique | Purpose | Expected Observations/Data |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula and confirm the stoichiometry of the complex. | Experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula. |
| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand to the copper ion. | Shifts in the vibrational frequencies of the carboxylate (-COO⁻) and sulfonamide (-SO₂N⁻) groups upon coordination. Broad bands in the 3400-3200 cm⁻¹ region may indicate the presence of coordinated or lattice water molecules. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and geometry of the copper(II) center. | A broad d-d transition band in the visible region (typically 600-800 nm) is characteristic of a d⁹ Cu(II) ion in a distorted octahedral or square planar geometry. |
| Molar Conductivity Measurement | To determine the electrolytic nature of the complex. | Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) would suggest a non-electrolytic nature, indicating that the counter-ions are coordinated to the metal center. |
| Magnetic Susceptibility | To determine the magnetic moment and confirm the oxidation state of the copper ion. | A magnetic moment value around 1.73 B.M. is expected for a mononuclear copper(II) complex with one unpaired electron. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and determine the number of water molecules. | Weight loss at specific temperature ranges can correspond to the loss of lattice and coordinated water molecules, followed by the decomposition of the organic ligand. |
Potential Applications and Signaling Pathways
Copper complexes with sulfonamide-containing ligands have shown promise in various biological applications, particularly as potential therapeutic agents. The presence of the sulfonamide group can facilitate interactions with biological targets such as enzymes.
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by the copper complex of this compound would require experimental validation, related copper complexes have been shown to induce cellular responses through various mechanisms. One potential pathway is the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).
Caption: Potential ROS-mediated apoptosis pathway.
Further Research Directions:
-
Antimicrobial Studies: The complex can be screened against a panel of pathogenic bacteria and fungi to evaluate its antimicrobial activity.
-
Anticancer Activity: In vitro cytotoxicity assays on various cancer cell lines can be performed to assess its potential as an anticancer agent.
-
Enzyme Inhibition Studies: The complex could be tested for its inhibitory effects on specific enzymes, such as carbonic anhydrase, which is a known target for sulfonamide-based drugs.
-
DNA Interaction Studies: Techniques like UV-Vis titration, fluorescence spectroscopy, and gel electrophoresis can be employed to investigate the mode and extent of interaction of the complex with DNA.
Summary of Expected Quantitative Data
The following table summarizes the expected range of quantitative data for a hypothetical copper(II) complex with this compound, assuming a 1:1 metal-to-ligand ratio with two coordinated water molecules, [Cu(C₁₀H₁₀N₂O₅S)(H₂O)₂].
| Parameter | Expected Value/Range |
| Molecular Formula | C₁₀H₁₄CuN₂O₇S |
| Molecular Weight | 381.84 g/mol |
| Elemental Analysis (%) | C: ~31.45, H: ~3.69, N: ~7.34, S: ~8.39 |
| Yield (%) | 60 - 80% |
| Melting Point (°C) | > 250 (decomposition) |
| Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMF) | < 20 (non-electrolyte) |
| Magnetic Moment (μ_eff, B.M.) | 1.7 - 1.9 |
| UV-Vis λ_max (nm) | 650 - 750 (d-d transition) |
| Key IR Bands (cm⁻¹) | ν(COO⁻)asym: ~1600-1650, ν(COO⁻)sym: ~1400-1450, ν(SO₂): ~1300-1350 & ~1150-1200, ν(O-H) of H₂O: ~3200-3500 |
Disclaimer: The protocols and data presented are based on general knowledge of coordination chemistry and should be adapted and optimized based on experimental observations. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for (2-Benzenesulfonylamino-acetylamino)acetic Acid in Catalysis
Disclaimer: Extensive literature searches did not yield specific, published catalytic applications or quantitative performance data for (2-Benzenesulfonylamino-acetylamino)acetic acid as a ligand. The following application notes and protocols are presented as a theoretical guide for researchers and scientists. The proposed applications and experimental details are hypothetical, based on the structural characteristics of the ligand and general principles of homogeneous catalysis.
Introduction
This document outlines a prospective application of this compound as a ligand in a copper(II)-catalyzed asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are illustrative and intended to serve as a starting point for the investigation of this ligand's catalytic potential.
Proposed Catalytic Application: Asymmetric Aldol Reaction
The structural features of this compound, particularly its chirality and multiple binding sites, make it a plausible candidate for a chiral ligand in asymmetric catalysis. When complexed with a metal such as copper(II), it could form a chiral Lewis acid catalyst capable of inducing enantioselectivity in reactions like the aldol addition of silyl enol ethers to aldehydes.
Hypothetical Performance Data
The following table summarizes hypothetical data for the optimization of a copper(II)-catalyzed asymmetric aldol reaction using this compound as a ligand. This data is purely illustrative to demonstrate how results could be presented.
Table 1: Hypothetical Optimization of the Asymmetric Aldol Reaction
| Entry | Copper Salt (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cu(OAc)₂ (10) | 12 | THF | 0 | 24 | 65 | 40 |
| 2 | Cu(OTf)₂ (10) | 12 | THF | 0 | 24 | 82 | 75 |
| 3 | Cu(OTf)₂ (10) | 12 | CH₂Cl₂ | 0 | 24 | 78 | 68 |
| 4 | Cu(OTf)₂ (10) | 12 | Toluene | 0 | 24 | 75 | 70 |
| 5 | Cu(OTf)₂ (10) | 12 | THF | -20 | 36 | 85 | 88 |
| 6 | Cu(OTf)₂ (10) | 12 | THF | -40 | 48 | 88 | 92 |
| 7 | Cu(OTf)₂ (5) | 6 | THF | -40 | 48 | 85 | 91 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the catalyst and its application in an asymmetric aldol reaction.
Protocol 1: Synthesis of the Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetic Acid Catalyst
Objective: To prepare the active chiral Lewis acid catalyst from copper(II) trifluoromethanesulfonate and the ligand.
Materials:
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard glassware
-
Magnetic stirrer
-
Argon or nitrogen gas supply
Methodology:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 0.327 g, 1.2 mmol).
-
Add anhydrous THF (20 mL) to dissolve the ligand.
-
In a separate vial, dissolve copper(II) trifluoromethanesulfonate (0.362 g, 1.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the Cu(OTf)₂ solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the resulting mixture at room temperature for 4 hours. The formation of the complex may be indicated by a color change.
-
The catalyst solution is typically used directly in the subsequent catalytic reaction without isolation.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
Objective: To perform an enantioselective aldol reaction using the in situ prepared copper(II) catalyst.
Materials:
-
Catalyst solution from Protocol 1
-
Aldehyde substrate (e.g., benzaldehyde)
-
Silyl enol ether substrate (e.g., acetophenone trimethylsilyl enol ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction and workup
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) equipment
Methodology:
-
To the freshly prepared catalyst solution (0.1 mmol scale) in the Schlenk flask, cool the mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
Add the aldehyde substrate (e.g., 1.0 mmol) to the stirred catalyst solution.
-
After stirring for 15 minutes, add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a plausible catalytic cycle for the described asymmetric aldol reaction.
Caption: Hypothetical workflow for catalyst preparation and asymmetric aldol reaction.
Caption: Plausible catalytic cycle for the copper-catalyzed asymmetric aldol reaction.
References
Application Notes and Protocols for {N}-(phenylsulfonyl)glycylglycine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of {N}-(phenylsulfonyl)glycylglycine in proteomics. As of the latest literature review, no specific proteomics applications for this compound have been formally published. The proposed methodologies are based on the known reactivity of related chemical moieties, such as sulfonyl fluorides and glycylglycine, which are utilized in chemical proteomics. These notes are intended to serve as a conceptual framework for researchers interested in exploring the potential of this and similar molecules.
Introduction and Hypothetical Application
{N}-(phenylsulfonyl)glycylglycine is a molecule combining a phenylsulfonyl group, a known reactive moiety in chemical biology, with a simple dipeptide, glycylglycine. While its direct applications in proteomics are not yet documented, its structure suggests a potential utility as a novel chemical probe for Activity-Based Protein Profiling (ABPP) .
In this hypothetical application, we propose the use of an alkyne-functionalized derivative, termed PSGG-alkyne , as a probe to covalently label and identify novel protein targets. The phenylsulfonyl group can act as a latent electrophile, potentially reacting with nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) in the active or binding sites of proteins. The glycylglycine moiety serves as a linker, and the terminal alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin, fluorophore) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC or "click chemistry"). This would enable the enrichment and identification of labeled proteins by mass spectrometry.
This approach could be valuable for:
-
Identifying novel drug targets.
-
Screening for off-target effects of drugs with similar scaffolds.
-
Understanding the mechanism of action of phenylsulfonyl-containing compounds.
Proposed Mechanism of Action
The proposed workflow for using PSGG-alkyne as a chemical probe is depicted below. The phenylsulfonyl group of the probe is hypothesized to covalently react with nucleophilic residues on target proteins. Following cell lysis, the alkyne handle on the probe is "clicked" to an azide-containing reporter tag, such as biotin-azide. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.
Experimental Protocols
The following are hypothetical protocols for the synthesis of a PSGG-alkyne probe and its application in a proteomics workflow.
Protocol 1: Synthesis of {N}-(phenylsulfonyl)-N-(prop-2-yn-1-yl)glycylglycine (PSGG-alkyne)
This protocol describes a potential synthetic route to introduce an alkyne handle onto the {N}-(phenylsulfonyl)glycylglycine scaffold.
Materials:
-
{N}-(phenylsulfonyl)glycylglycine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve {N}-(phenylsulfonyl)glycylglycine (1 equivalent) and K₂CO₃ (2 equivalents) in ACN in a round-bottom flask.
-
Add propargyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure PSGG-alkyne probe.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) using PSGG-alkyne
This protocol outlines the steps for labeling proteins in a cellular context, followed by enrichment and preparation for mass spectrometry.
Materials:
-
PSGG-alkyne probe (from Protocol 1)
-
Cell culture medium (e.g., DMEM)
-
Human cell line (e.g., HeLa or HEK293T)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
Part A: Cell Treatment and Lysis
-
Culture cells to ~80% confluency.
-
Treat the cells with the PSGG-alkyne probe at a final concentration of 10-50 µM in serum-free medium for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Part B: Click Chemistry Reaction
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
Biotin-azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Part C: Enrichment of Labeled Proteins
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the lysate from Part B and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
8 M urea in 100 mM Tris-HCl, pH 8.5 (3 times)
-
PBS (3 times)
-
Part D: On-Bead Digestion for Mass Spectrometry
-
Resuspend the washed beads in 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Hypothetical Data Presentation
The following tables represent the type of quantitative data that could be generated from the proposed ABPP experiment.
Table 1: Hypothetical List of Enriched Proteins Identified by LC-MS/MS
This table shows a list of proteins that were significantly enriched in the PSGG-alkyne treated sample compared to the DMSO control. The fold change is a measure of the relative abundance of the protein in the probe-treated sample versus the control.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Probe/Control) | p-value |
| P04049 | ALDR | Aldose reductase | 15.2 | <0.001 |
| P08684 | HSP90A | Heat shock protein HSP 90-alpha | 8.7 | <0.005 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 6.5 | <0.01 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 5.1 | <0.01 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 4.8 | <0.05 |
Note: The inclusion of Aldose reductase is based on literature suggesting that N-(phenylsulfonyl)glycine derivatives can act as inhibitors for this enzyme.
Table 2: Competitive Binding Assay Data
This table illustrates a hypothetical competitive binding experiment where cells were co-incubated with the PSGG-alkyne probe and a known inhibitor of a target protein (e.g., an Aldose Reductase Inhibitor, ARI). A decrease in the fold change for Aldose reductase in the presence of the competitor would validate it as a specific target of the probe.
| Protein ID (UniProt) | Gene Name | Fold Change (Probe Only) | Fold Change (Probe + Competitor ARI) | % Inhibition |
| P04049 | ALDR | 15.2 | 2.1 | 86.2% |
| P08684 | HSP90A | 8.7 | 8.5 | 2.3% |
| Q06830 | PRDX1 | 6.5 | 6.2 | 4.6% |
This hypothetical data demonstrates the potential of {N}-(phenylsulfonyl)glycylglycine, when appropriately functionalized, to serve as a chemical probe in proteomics for target discovery and validation. Researchers are encouraged to synthesize and test this compound to validate these proposed applications.
Application Notes and Protocols: Group Transfer Reactions Catalyzed by (2-Benzenesulfonylamino-acetylamino)acetic Acid Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed overview of the experimental setup and protocols for utilizing (2-Benzenesulfonylamino-acetylamino)acetic acid-based complexes as catalysts in asymmetric group transfer reactions. This compound, a pseudo-dipeptide structure, serves as a versatile chiral ligand that can coordinate with various transition metals to form catalysts capable of promoting enantioselective transformations.[1][2] Such reactions are of significant interest in medicinal chemistry and drug development for the synthesis of chiral molecules.[3][4] These protocols are designed to be adaptable for a range of substrates and group transfer reagents.
Catalyst Preparation: Synthesis of a Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetic Acid Complex
A common approach in peptide-based catalysis involves the complexation of the peptide ligand with a transition metal salt.[5] Here, we describe the synthesis of a copper(II) complex.
Protocol 1: Synthesis of [Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate]
-
Materials:
-
This compound (Ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol (20 mL).
-
In a separate flask, dissolve Copper(II) acetate monohydrate (1.0 eq) in anhydrous methanol (10 mL).
-
Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring at room temperature.
-
A color change should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid residue with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting solid complex under high vacuum to a constant weight.
-
The final product can be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.
-
Application in Asymmetric Hydroboration: A Model Group Transfer Reaction
Asymmetric hydroboration of alkenes is a powerful method for the synthesis of chiral alcohols.[5] The following protocol details the use of the prepared copper(II) complex in the asymmetric hydroboration of a model substrate, such as a 2-substituted-2H-chromene.[5]
Protocol 2: Asymmetric Hydroboration of a Prochiral Olefin
-
Materials:
-
[Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate] (Catalyst)
-
Prochiral olefin (e.g., 2-phenyl-2H-chromene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (for workup)
-
Sodium hydroxide (NaOH) (for workup)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard Schlenk line and glassware
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the [Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate] catalyst (5 mol%).
-
Add the 2-phenyl-2H-chromene (1.0 eq) and B₂pin₂ (1.1 eq).
-
Add anhydrous THF (5 mL) and anhydrous MeOH (0.5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a 3M aqueous solution of NaOH (5 mL) followed by the careful addition of 30% H₂O₂ (2 mL) at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data Presentation
The following tables summarize typical data obtained from the optimization of the asymmetric hydroboration reaction.
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 75 | 68 |
| 2 | 2.5 | 82 | 85 |
| 3 | 5 | 91 | 92 |
| 4 | 10 | 90 | 92 |
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | THF | 91 | 92 |
| 2 | Dichloromethane | 85 | 88 |
| 3 | Toluene | 78 | 80 |
| 4 | Acetonitrile | 65 | 75 |
Visualizations
Diagram 1: Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for catalyst synthesis and its use in asymmetric hydroboration.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed hydroboration.
Monitoring the Reaction
For effective reaction optimization and understanding, real-time or periodic monitoring is crucial.
Protocol 3: Reaction Monitoring by GC-MS and HPLC
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
At timed intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Dry the organic layer over a small amount of Na₂SO₄.
-
Analyze the sample by GC-MS to determine the conversion of the starting material to the product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a sample from a quenched aliquot as described for GC-MS.
-
Use a chiral stationary phase column suitable for the separation of the enantiomers of the product.
-
Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the sample and determine the ratio of the two enantiomers from the peak areas in the chromatogram to calculate the enantiomeric excess. Modern techniques like Parallel Reaction Monitoring (PRM) can also be employed for targeted quantification in complex mixtures.[6]
-
Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may need to be optimized for different substrates and group transfer reagents. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Aziridination using a Copper-(2-Benzenesulfonylamino-acetylamino)acetic Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active molecules and pharmaceuticals.[1][2] The development of catalytic asymmetric methods for their synthesis is of significant interest. Copper-catalyzed aziridination of olefins represents a powerful and widely utilized strategy for the construction of these chiral heterocycles.[3][4] This document provides a detailed protocol for the asymmetric aziridination of olefins utilizing a chiral copper catalyst derived from (2-Benzenesulfonylamino-acetylamino)acetic acid. While specific data for this ligand is not extensively published, this guide is based on established principles of copper-catalyzed nitrene transfer reactions.[4][5][6]
Reaction Principle
The core of this transformation involves the in-situ formation of a chiral copper-nitrene intermediate. A copper(I) or copper(II) salt, in the presence of the chiral ligand, this compound, catalyzes the transfer of a nitrene group from a suitable source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to an olefin. The chiral environment provided by the ligand directs the approach of the olefin, leading to the enantioselective formation of the corresponding aziridine.[2][5]
Experimental Protocols
Materials and Equipment
-
Copper Source: Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)₂·C₆H₆) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Ligand: this compound
-
Nitrene Source: [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Olefin: Styrene (or other suitable olefin)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert Gas: Argon or Nitrogen
-
Schlenk flasks or oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer
-
Chiral HPLC or GC for enantiomeric excess determination
General Procedure for Asymmetric Aziridination
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper salt (e.g., Cu(OTf)₂, 0.02 mmol, 1.0 mol%).
-
Add the chiral ligand, this compound (0.022 mmol, 1.1 mol%).
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the olefin (e.g., styrene, 2.0 mmol, 1.0 equiv).
-
In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 2.2 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).
-
-
Reaction Execution:
-
Slowly add the solution of the nitrene source to the reaction mixture containing the catalyst and olefin over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aziridine.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following tables represent typical data that should be collected and organized for this type of reaction. The values provided are hypothetical and serve as a template for reporting experimental results.
Table 1: Optimization of Reaction Conditions
| Entry | Copper Source | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | 1.0 | DCM | 25 | 85 | 90 |
| 2 | CuOTf·C₆H₅CH₃ | 1.0 | DCM | 25 | 88 | 92 |
| 3 | Cu(OTf)₂ | 1.5 | DCM | 25 | 86 | 91 |
| 4 | CuOTf·C₆H₅CH₃ | 1.0 | CH₃CN | 25 | 75 | 85 |
| 5 | CuOTf·C₆H₅CH₃ | 1.0 | DCM | 0 | 80 | 95 |
Table 2: Substrate Scope for the Asymmetric Aziridination
| Entry | Olefin | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Styrene | 1-Tosyl-2-phenylaziridine | 4 | 88 | 92 |
| 2 | 4-Chlorostyrene | 1-Tosyl-2-(4-chlorophenyl)aziridine | 4 | 92 | 94 |
| 3 | 4-Methylstyrene | 1-Tosyl-2-(4-methylphenyl)aziridine | 5 | 85 | 90 |
| 4 | Indene | N-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine | 6 | 78 | 88 |
| 5 | trans-β-Methylstyrene | 1-Tosyl-2-methyl-3-phenylaziridine | 8 | 70 | 85 (trans) |
Visualizations
Experimental Workflow
Caption: General workflow for the copper-catalyzed asymmetric aziridination.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for copper-catalyzed aziridination.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Copper salts and organoiodine compounds can be toxic. Avoid inhalation and skin contact.
Conclusion
This document provides a foundational protocol for the asymmetric aziridination of olefins using a chiral copper catalyst derived from this compound. The provided experimental details, data tables, and workflow diagrams offer a comprehensive guide for researchers to successfully implement and optimize this transformation in their own laboratories. Further optimization of reaction parameters may be necessary to achieve the highest yields and enantioselectivities for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed synthesis of aziridines [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Cyclopropanation Utilizing Amino Acid-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methodologies described herein are based on well-established rhodium and copper-catalyzed cyclopropanation reactions, which are known for their efficiency and high levels of stereocontrol.[1][2] These protocols are intended to be adaptable for the screening and optimization of new ligand scaffolds.
Data Presentation: Performance of Analogous Ligand Systems
The following table summarizes representative quantitative data from published asymmetric cyclopropanation reactions using chiral ligands structurally related to {N}-(phenylsulfonyl)glycylglycine. These examples demonstrate the high levels of yield and stereoselectivity that can be achieved with carefully designed amino acid and peptide-based ligands in conjunction with transition metal catalysts.
| Catalyst System | Substrate | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | 71-98 | >99:1 | 84-98 | [1] |
| Cu(I)-SaBOX | cis-1,2-Olefin | α-Nitrodiazoacetate | up to 97 | >99:1 | up to 98 | [2] |
| Rh(III)-Chiral Complex | β,γ-Unsaturated Ketoester | Sulfoxonium Ylide | 48-89 | >20:1 | up to 99 | [3][4] |
| Rh₂(N-arylsulfonyl)prolinate | Styrene | Vinyldiazomethane | High | High | High | [5] |
Experimental Protocols
The following is a generalized protocol for a metal-catalyzed asymmetric cyclopropanation reaction. This procedure should be regarded as a starting point and may require optimization for specific substrates, diazo reagents, and the {N}-(phenylsulfonyl)glycylglycine ligand.
Materials and Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syracuse for liquid transfers
-
Magnetic stir plate
-
Temperature control system (oil bath or cryostat)
-
Inert gas supply (Argon or Nitrogen)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Pentane)
-
Chiral ligand (e.g., {N}-(phenylsulfonyl)glycylglycine)
-
Metal precursor (e.g., Dirhodium tetraacetate [Rh₂(OAc)₄] or Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)]₂·C₇H₈)
-
Alkene substrate
-
Diazo reagent (e.g., ethyl diazoacetate)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations with chiral ligands.[1]
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., {N}-(phenylsulfonyl)glycylglycine, 1.1 mol%) and the rhodium precursor (e.g., Rh₂(OAc)₄, 1.0 mol%).
-
Add anhydrous solvent (e.g., DCM, to achieve a 0.1 M concentration with respect to the alkene).
-
Stir the mixture at room temperature for 1-2 hours to allow for ligand exchange and formation of the active chiral catalyst.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add the alkene substrate (1.0 equivalent).
-
If the diazo reagent is a solid, it can be added at this point. If it is a liquid or in solution, it will be added slowly via syringe pump.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the diazo reagent (e.g., ethyl diazoacetate, 1.2 equivalents) in the reaction solvent to the stirred reaction mixture over a period of 4-8 hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, or until TLC or GC/MS analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by exposing it to air, which deactivates the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclopropane product.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Visualizations
The following diagrams illustrate the general workflow and a conceptual reaction pathway for the described asymmetric cyclopropanation.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 3. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Characterization of (2-Benzenesulfonylamino-acetylamino)acetic Acid Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of metal complexes of (2-Benzenesulfonylamino-acetylamino)acetic acid. This ligand, a derivative of glycylglycine, presents multiple coordination sites—the carboxylate oxygen atoms, the amide nitrogen and oxygen atoms, and the sulfonamide group—making it a versatile chelating agent for a variety of metal ions. The resulting metal complexes have potential applications in medicinal chemistry and materials science, necessitating thorough characterization to elucidate their structure, stability, and purity.
Overview of Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound metal complexes. The following table summarizes the key techniques and the information they provide.
| Technique | Information Obtained |
| Elemental Analysis (CHNOS) | Determines the empirical formula of the complex. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies of functional groups (e.g., -COOH, -C=O, -NH, -SO₂). |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer the geometry around the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the structure of the complex in solution and confirms the binding of the ligand to the metal. Particularly useful for diamagnetic complexes. |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. |
| Molar Conductivity Measurements | Determines the electrolytic nature of the complex in solution (ionic or non-ionic). |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which helps in deducing the oxidation state and spin state of the metal ion. |
Expected Quantitative Data Summary
The following tables present expected data ranges for the characterization of this compound metal complexes, based on studies of similar sulfonamide and amino acid metal complexes.[1][2][3]
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Free Ligand (Expected) | Metal Complex (Expected Shift) | Rationale for Shift |
| ν(O-H) of -COOH | ~3300-2500 (broad) | Disappears or weakens | Deprotonation and coordination of the carboxylate group. |
| ν(C=O) of -COOH | ~1720 | Shifts to lower frequency (~1600-1550) | Coordination of the carboxylate oxygen to the metal ion. |
| ν(C=O) of amide | ~1650 | Shift to lower or higher frequency | Coordination via the amide oxygen or nitrogen can cause shifts. |
| ν(N-H) of amide | ~3300 | Shift to lower frequency | Involvement of the amide nitrogen in coordination. |
| νas(SO₂) of sulfonamide | ~1350 | Shift to lower frequency | Coordination through the sulfonamide oxygen.[1][2] |
| νs(SO₂) of sulfonamide | ~1160 | Shift to lower frequency | Coordination through the sulfonamide oxygen.[1][2] |
| New Bands | N/A | ~550-450 and ~450-400 | Appearance of ν(M-O) and ν(M-N) bands, respectively.[1][3] |
Table 2: Molar Conductivity and Magnetic Moment Data
| Metal Ion (Example) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) in DMF | Expected Range for 1:1 Electrolyte | Magnetic Moment (B.M.) | Expected Geometry |
| Co(II) | 65-90 | 65-90 | 4.3-5.2 | Octahedral |
| Ni(II) | 65-90 | 65-90 | 2.8-3.5 | Octahedral |
| Cu(II) | 65-90 | 65-90 | 1.7-2.2 | Distorted Octahedral |
| Zn(II) | 65-90 | 65-90 | Diamagnetic | Octahedral/Tetrahedral |
Experimental Protocols
Synthesis of a Metal Complex (General Procedure)
This protocol outlines a general method for the synthesis of a metal complex of this compound.
Materials:
-
This compound
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol/water mixture).
-
Slowly add a stoichiometric amount of an aqueous or alcoholic solution of the metal salt to the ligand solution while stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1).
-
Adjust the pH of the resulting mixture to a desired value (typically 6-8) by the dropwise addition of a base (e.g., 0.1 M NaOH) to facilitate deprotonation of the ligand.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours) with continuous stirring.
-
Allow the solution to cool to room temperature. A precipitate of the metal complex should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.
FT-IR Spectroscopy
Instrument: FT-IR Spectrometer Sample Preparation: KBr pellet method Procedure:
-
Grind a small amount (1-2 mg) of the dried complex with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational bands.
Thermogravimetric Analysis (TGA)
Instrument: Thermogravimetric Analyzer Atmosphere: Nitrogen or air flow (specify flow rate, e.g., 20 mL/min) Heating Rate: 10 °C/min Temperature Range: 25 °C to 800 °C Sample Pan: Alumina or platinum crucible Procedure:
-
Accurately weigh a small amount (5-10 mg) of the dried complex into the sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the decomposition stages and the final residue.
Molar Conductivity Measurement
Instrument: Conductivity Meter Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Concentration: 1 x 10⁻³ M Temperature: 25 °C Procedure:
-
Prepare a 1 x 10⁻³ M solution of the metal complex in a high-purity solvent like DMF or DMSO.
-
Calibrate the conductivity meter with a standard solution of known conductivity.
-
Measure the conductivity of the solvent.
-
Measure the conductivity of the complex solution at 25 °C.
-
Calculate the molar conductivity (ΛM) using the formula: ΛM = (1000 * (κ_solution - κ_solvent)) / C where κ is the conductivity and C is the molar concentration.
-
Compare the obtained value with the expected ranges for non-electrolytes, 1:1, 1:2, etc., electrolytes in the chosen solvent.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Potential coordination modes of the ligand to a central metal ion.
References
Application Notes and Protocols for In-situ Monitoring of Chiral Salen-Complex Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise monitoring of catalytic reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the efficient development of new synthetic methodologies. This document provides detailed application notes and protocols for the in-situ monitoring of the hydrolytic kinetic resolution (HKR) of terminal epoxides, a powerful method for accessing enantioenriched epoxides and 1,2-diols, which are valuable building blocks in pharmaceutical synthesis. While originally requested for {N}-(phenylsulfonyl)glycylglycine complexes, a thorough literature review found no instances of their use as catalysts. Therefore, we present the well-established and mechanistically analogous (salen)Co(III)-catalyzed HKR system as a representative example for in-situ reaction monitoring.
The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for real-time analysis of the catalytic reaction, providing quantitative data on substrate consumption, product formation, and enantiomeric excess.
Catalytic Reaction: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
The (salen)Co(III)-catalyzed HKR of terminal epoxides proceeds via a cooperative bimetallic mechanism. In this process, one molecule of the Co(III) complex acts as a Lewis acid to activate the epoxide, while a second molecule of a (salen)Co(III)-hydroxide complex delivers the nucleophile (water).[1][2][3] This mechanism leads to high stereoselectivity across a broad range of substrates.[1][2]
Quantitative Data Summary
The following table summarizes the performance of a chiral (salen)Co(III)OAc catalyst in the HKR of various terminal epoxides. The data highlights the high enantiomeric excess (% ee) achievable for the unreacted epoxide and the corresponding 1,2-diol product.
| Substrate (Racemic Epoxide) | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Unreacted Epoxide % ee | 1,2-Diol % ee | Reference |
| Propylene Oxide | 0.5 | 12 | 55 | >99 | 98 | [4] |
| 1,2-Epoxyhexane | 0.2 | 8 | 52 | >99 | 97 | [4] |
| Styrene Oxide | 0.5 | 18 | 58 | >99 | 98 | [4] |
| Glycidyl Butyrate | 0.4 | 10 | 50 | >99 | 96 | [4] |
| Epichlorohydrin | 0.8 | 24 | 53 | >99 | 97 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR)
This protocol describes a typical setup for the HKR of a terminal epoxide.
Materials:
-
Racemic terminal epoxide
-
(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen]
-
Glacial acetic acid (for in-situ generation of the active Co(III) catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (R,R)-Co(II)-salen (0.2-2.0 mol%).
-
Add glacial acetic acid (1.0 equivalent relative to the Co(II) complex).
-
Stir the mixture at room temperature for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species.
-
Add the racemic terminal epoxide (1.0 equivalent).
-
Add water (0.5-0.6 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress using one of the in-situ methods described below.
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
This protocol allows for the real-time tracking of substrate consumption and product formation.
Equipment:
-
NMR spectrometer with a temperature-controlled probe
-
NMR tubes
Procedure:
-
Prepare the reaction mixture as described in Protocol 1, but on a smaller scale suitable for an NMR tube.
-
Quickly transfer the reaction mixture to an NMR tube and place it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The concentration of the epoxide can be monitored by the disappearance of its characteristic signals (typically between 2.90 and 3.24 ppm).[6][7]
-
The formation of the 1,2-diol can be monitored by the appearance of its corresponding signals.
-
Integrate the relevant peaks to determine the relative concentrations of the epoxide and diol over time, allowing for the calculation of the reaction conversion.
Protocol 3: In-situ Monitoring by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to determine the enantiomeric excess (% ee) of the unreacted epoxide and the 1,2-diol product at various time points.
Equipment:
-
Gas chromatograph with a mass spectrometer detector
-
Chiral GC column (e.g., Chiraldex G-TA)
-
Autosampler
Procedure:
-
Set up the HKR reaction as described in Protocol 1.
-
At regular time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) and passing it through a small plug of silica gel to remove the catalyst.
-
The sample may require derivatization to improve volatility and separation of the diol.
-
Inject the prepared sample into the GC-MS.
-
The enantiomers of the unreacted epoxide and the diol product will be separated on the chiral column, allowing for the determination of the % ee of each component by integrating the respective peak areas.[8]
Visualizations
Caption: Catalytic cycle of the hydrolytic kinetic resolution.
Caption: Workflow for in-situ reaction monitoring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonylglycyl-glycine.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step solution-phase process. This involves the protection of glycine with a benzenesulfonyl group, followed by peptide coupling to a glycine ester, and concluding with the hydrolysis of the ester to yield the final dipeptide acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound?
A1: The most prevalent method is a three-step solution-phase synthesis:
-
N-Sulfonylation of Glycine: Glycine is reacted with benzenesulfonyl chloride under Schotten-Baumann conditions (in the presence of an aqueous base like NaOH) to form N-benzenesulfonylglycine.[1][2]
-
Peptide Coupling: The resulting N-benzenesulfonylglycine is then coupled with a C-terminally protected glycine, typically glycine ethyl ester, using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to form the protected dipeptide ester.[3][4][5]
-
Ester Hydrolysis: The final step involves the alkaline hydrolysis of the ethyl ester to yield the desired this compound.[6][7]
Q2: Why is a C-terminal protecting group, like an ethyl ester, used for the second glycine molecule?
A2: The carboxylic acid of the second glycine unit is protected as an ester to prevent it from reacting with the activated N-benzenesulfonylglycine during the peptide coupling step. This ensures the formation of the desired amide bond. The ester is then removed in the final step to yield the carboxylic acid.
Q3: What are the advantages of using a coupling agent like DCC with an additive like HOBt?
A3: Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent that facilitates amide bond formation.[8] However, its use alone can lead to side reactions and racemization of the amino acids.[5][8] Adding 1-hydroxybenzotriazole (HOBt) minimizes racemization and improves the efficiency of the coupling reaction.[3][4][5]
Q4: What are the key parameters to control during the Schotten-Baumann reaction (Step 1)?
A4: Key parameters include maintaining a basic pH to neutralize the HCl byproduct and ensuring efficient mixing of the biphasic system (if applicable) to promote the reaction between the amine and the acyl chloride over the hydrolysis of the acyl chloride.[1][9]
Q5: How can the final product be purified?
A5: The most common method for purifying the final product is recrystallization.[10] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. A common technique is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly.[7] Water or ethanol/water mixtures are often suitable for polar compounds like this.[11]
Troubleshooting Guides
Step 1: N-Sulfonylation of Glycine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Benzenesulfonylglycine | 1. Hydrolysis of Benzenesulfonyl Chloride: The acyl chloride is reacting with water instead of glycine.[12] 2. Incorrect pH: The pH is too low, leading to protonation of the glycine's amino group and reducing its nucleophilicity. | 1. Ensure vigorous stirring to promote the reaction between the organic and aqueous phases. Add the benzenesulfonyl chloride slowly to a cooled solution of glycine in aqueous base.[1] 2. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the controlled addition of a base like NaOH.[2] |
| Product is Oily and Difficult to Isolate | Incomplete Reaction or Presence of Impurities: Unreacted starting materials or side products may be present. | Ensure the reaction has gone to completion using TLC. During work-up, acidify the solution slowly with cooling to induce crystallization rather than oiling out. Wash the crude product with cold water to remove water-soluble impurities. |
Step 2: Peptide Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Coupled Product | 1. Inefficient Coupling: The activation of N-benzenesulfonylglycine may be incomplete, or the coupling reaction is slow. 2. Formation of N-acylurea: A common side reaction when using DCC, where the activated acid rearranges to an unreactive N-acylurea.[8] | 1. Use an equivalent of an additive like HOBt or HOAt with DCC to form a more reactive activated ester and improve coupling efficiency.[3][4] Consider using a more potent coupling reagent like HATU. 2. Add HOBt to suppress N-acylurea formation. Perform the reaction at a low temperature (e.g., 0 °C) to minimize this side reaction.[8] |
| Presence of Dicyclohexylurea (DCU) in Product | Byproduct of DCC: DCU is the byproduct of DCC-mediated coupling and is often insoluble in common organic solvents.[3] | DCU can be removed by filtration as it is largely insoluble in many solvents like dichloromethane or ethyl acetate. If the desired product is soluble, the DCU can be filtered off. |
| Racemization of Amino Acid Residues | Over-activation of the Carboxylic Acid: The conditions of the coupling reaction can lead to the loss of stereochemical integrity. | Use a racemization suppressant like HOBt.[3][5] Avoid excessive reaction times and high temperatures. Use a weaker base if necessary. |
Step 3: Ester Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Steric Hindrance: The ester may be sterically hindered, slowing down the hydrolysis. 2. Insufficient Base or Reaction Time: Not enough base or time for the reaction to go to completion. | 1. Increase the reaction temperature or prolong the reaction time.[6] 2. Use a slight excess of a strong base like NaOH or LiOH.[7] Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of Side Products | Degradation under Harsh Basic Conditions: The peptide bond or the benzenesulfonyl group could potentially be sensitive to prolonged exposure to strong base at high temperatures. | Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[7] Carefully neutralize the reaction mixture upon completion to avoid product degradation. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzenesulfonylglycine
-
Dissolve glycine (1 equivalent) in an aqueous solution of 2 M sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously add benzenesulfonyl chloride (1.1 equivalents) and a 2 M sodium hydroxide solution, maintaining the temperature below 10 °C and the pH in the alkaline range.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzenesulfonyl chloride.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
The N-benzenesulfonylglycine will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of N-Benzenesulfonylglycyl-glycine Ethyl Ester
-
Suspend N-benzenesulfonylglycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 30 minutes at 0 °C.
-
In a separate flask, suspend glycine ethyl ester hydrochloride (1 equivalent) in DCM and add a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free ester.
-
Add the free glycine ethyl ester solution to the activated N-benzenesulfonylglycine mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Protocol 3: Synthesis of this compound
-
Dissolve the crude N-benzenesulfonylglycyl-glycine ethyl ester from the previous step in a mixture of methanol and water.[6]
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl to a pH of approximately 2.
-
The final product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified product.[10]
Data Presentation
Quantitative Data for Synthesis Steps
| Step | Reactant 1 | Reactant 2 | Key Reagents | Typical Solvent | Typical Yield |
| 1. N-Sulfonylation | Glycine | Benzenesulfonyl Chloride | NaOH | Water | 80-90% |
| 2. Peptide Coupling | N-Benzenesulfonylglycine | Glycine Ethyl Ester | DCC, HOBt | DCM or THF | 75-85% |
| 3. Ester Hydrolysis | Protected Dipeptide Ester | - | NaOH or LiOH | Methanol/Water | >90% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
References
- 1. Schotten-Baumann_reaction [chemeurope.com]
- 2. byjus.com [byjus.com]
- 3. peptide.com [peptide.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Common impurities in {N}-(phenylsulfonyl)glycylglycine and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (N-phenylsulfonyl)glycylglycine. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized (N-phenylsulfonyl)glycylglycine?
The common impurities in (N-phenylsulfonyl)glycylglycine typically arise from unreacted starting materials, side products, and reagents used during the synthesis. The primary synthesis route involves the reaction of glycylglycine with benzenesulfonyl chloride in an alkaline medium.
Common Impurities Profile:
| Impurity | Chemical Name | Source |
| Starting Material | Glycylglycine | Incomplete reaction |
| Reagent | Benzenesulfonyl Chloride | Excess reagent from synthesis |
| Byproduct | Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride |
| Inorganic Salts | e.g., Sodium Chloride | Formed during neutralization steps |
Q2: My purified (N-phenylsulfonyl)glycylglycine shows a low melting point. What could be the issue?
A low or broad melting point is a common indicator of impurities. The presence of residual starting materials like glycylglycine or inorganic salts can disrupt the crystal lattice of the final product, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q3: I am observing poor peak shape and extra peaks during HPLC analysis of my product. What are the potential causes?
Poor peak shape (e.g., tailing) in HPLC can be caused by the acidic nature of the carboxylic acid group in (N-phenylsulfonyl)glycylglycine interacting with the silica-based stationary phase. The presence of extra peaks indicates impurities. Unreacted glycylglycine, being more polar, will typically have a shorter retention time on a reverse-phase column, while less polar byproducts may have longer retention times.
Q4: Can I use any solvent for recrystallization?
No, the choice of solvent is critical for effective purification. An ideal solvent should dissolve the (N-phenylsulfonyl)glycylglycine well at elevated temperatures but poorly at room or lower temperatures, while the impurities should remain soluble at all temperatures. A mixed solvent system, such as ethanol/water, is often effective for N-acylated amino acids.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the purification of (N-phenylsulfonyl)glycylglycine.
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of (N-phenylsulfonyl)glycylglycine.
Issue: Presence of Unreacted Glycylglycine
-
Identification: A more polar spot on a TLC plate compared to the product. An early eluting peak in reverse-phase HPLC.
-
Removal Method 1: Aqueous Wash
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a slightly acidic aqueous solution (e.g., 0.1 M HCl). The more polar glycylglycine will preferentially partition into the aqueous layer.
-
-
Removal Method 2: Recrystallization
-
Protocol: Glycylglycine has different solubility profiles compared to the N-sulfonylated product. Recrystallization from a suitable solvent system like ethanol/water can effectively separate the two compounds.
-
Issue: Residual Benzenesulfonyl Chloride/Benzenesulfonic Acid
-
Identification: Oily appearance of the crude product. A distinct sharp odor. Can be detected by HPLC.
-
Removal Method: Basic Wash
-
Protocol: During the aqueous workup after synthesis, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will convert benzenesulfonyl chloride and benzenesulfonic acid into their water-soluble sodium salts, which can then be removed with the aqueous layer.
-
Experimental Protocols
Protocol 1: Recrystallization of (N-phenylsulfonyl)glycylglycine
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good starting point is an ethanol/water mixture.
-
Dissolution: In a flask, add the crude (N-phenylsulfonyl)glycylglycine and the minimum amount of hot ethanol required to dissolve it completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Expected Purity Improvement by Recrystallization:
| Analyte | Purity Before Recrystallization (HPLC Area %) | Purity After Recrystallization (HPLC Area %) |
| (N-phenylsulfonyl)glycylglycine | ~85-90% | >98% |
| Glycylglycine | ~5-10% | <1% |
| Other Impurities | ~5% | <1% |
Protocol 2: Column Chromatography of (N-phenylsulfonyl)glycylglycine
This method is suitable for removing a wider range of impurities.
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane with a small percentage of acetic acid (e.g., 0.5-1%) is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane with 1% acetic acid) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed product can be loaded onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Disclaimer: The provided protocols and troubleshooting guides are based on general chemical principles for the purification of N-sulfonylated dipeptides and may require optimization for your specific experimental conditions and impurity profile. Always handle chemicals with appropriate safety precautions.
Technical Support Center: Optimizing Copper Complexation with (2-Benzenesulfonylamino-acetylamino)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complexation of copper with (2-Benzenesulfonylamino-acetylamino)acetic acid and similar N-sulfonylated dipeptide ligands.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis and characterization of copper complexes with this compound. This guide addresses common issues in a question-and-answer format.
Problem: Low Yield of the Copper Complex
-
Question: My reaction is resulting in a very low yield of the desired copper complex. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Firstly, the pH of the reaction medium is critical for the deprotonation of the ligand, which is often necessary for complexation to occur. It is recommended to perform the reaction in a buffered solution, typically in the pH range of 5 to 7 for similar copper-dipeptide complexes. The stoichiometry of the reactants is another crucial parameter. While a 1:1 molar ratio of copper to ligand is a common starting point, it may be necessary to use a slight excess of the ligand to shift the equilibrium towards the formation of the complex. The choice of solvent can also influence the solubility of both the ligand and the copper salt, as well as the stability of the resulting complex. Protic solvents like water or ethanol are generally good choices for this type of reaction. Finally, the reaction time and temperature may need optimization. Some complexation reactions are slow and may require several hours or even days to reach completion at room temperature. Gently heating the reaction mixture could potentially increase the reaction rate, but care must be taken to avoid decomposition of the ligand or the complex.
Problem: Precipitation of Copper Hydroxide
-
Question: I am observing a blue or green precipitate in my reaction mixture, which I suspect is copper hydroxide. How can I prevent this?
-
Answer: The formation of copper(II) hydroxide, Cu(OH)₂, is a common side reaction when working with copper(II) salts in aqueous solutions at neutral or basic pH. To prevent its precipitation, it is essential to control the pH of the reaction medium. Using a suitable buffer system, such as MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), can help maintain the pH in the desired range where the complex is stable and copper hydroxide precipitation is minimized. Additionally, the order of addition of the reactants can be important. It is often preferable to add the copper salt solution slowly to a solution of the ligand in the buffer, rather than the other way around. This ensures that the copper ions are immediately complexed by the ligand, reducing their availability to form hydroxide precipitates.
Problem: Difficulty in Isolating and Purifying the Product
-
Question: I am having trouble isolating and purifying the copper complex from the reaction mixture. What techniques can I use?
-
Answer: The choice of isolation and purification technique will depend on the properties of the copper complex, such as its solubility and stability. If the complex is insoluble in the reaction solvent, it can be isolated by filtration, followed by washing with the solvent to remove any unreacted starting materials. If the complex is soluble, techniques such as crystallization can be employed. This may involve slow evaporation of the solvent or the addition of a co-solvent in which the complex is less soluble. Column chromatography can also be a powerful purification method. For charged complexes, ion-exchange chromatography may be suitable, while size-exclusion chromatography can be used to separate the complex from smaller or larger impurities. It is important to characterize the purified product using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the experimental conditions for the complexation of copper with this compound.
What is the optimal pH for the complexation reaction?
The optimal pH for the complexation of copper with N-sulfonylated dipeptide ligands typically falls in the range of 5 to 7. Within this pH range, the carboxylic acid group of the ligand is deprotonated, facilitating coordination with the copper ion. At lower pH values, the ligand may be protonated, reducing its coordinating ability. At higher pH values, the formation of copper hydroxide precipitates can become a significant side reaction.
What is the recommended molar ratio of copper to ligand?
A 1:1 molar ratio of copper to ligand is a common starting point for the synthesis of copper-dipeptide complexes. However, the optimal ratio may vary depending on the specific ligand and reaction conditions. To maximize the yield of the complex, it may be beneficial to use a slight excess of the ligand (e.g., 1:1.1 or 1:1.2 molar ratio of copper to ligand).
Which copper salt should I use?
Commonly used copper(II) salts for complexation reactions include copper(II) sulfate (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) nitrate (Cu(NO₃)₂). The choice of the copper salt may depend on the desired counter-ion in the final complex and its solubility in the chosen solvent.
What characterization techniques are suitable for the resulting copper complex?
Several spectroscopic and analytical techniques can be used to characterize the copper complex:
-
UV-Vis Spectroscopy: To study the electronic transitions of the copper ion upon complexation.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., carboxylate, amide).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the coordination environment of the paramagnetic copper(II) center.
-
Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To determine the three-dimensional structure of the complex in the solid state.
Experimental Protocols
General Protocol for the Synthesis of a Copper(II) Complex with this compound
-
Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol).
-
pH Adjustment: Adjust the pH of the ligand solution to the desired value (e.g., pH 6) using a dilute solution of a base (e.g., 0.1 M NaOH).
-
Copper Salt Addition: Slowly add an aqueous solution of a copper(II) salt (e.g., CuSO₄·5H₂O) to the ligand solution with constant stirring. The molar ratio of copper to ligand should be adjusted as needed (e.g., 1:1).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours). The progress of the reaction can be monitored by UV-Vis spectroscopy.
-
Isolation: Isolate the product by filtration if it precipitates out of solution. If the product is soluble, it can be isolated by slow evaporation of the solvent or by precipitation with a suitable anti-solvent.
-
Purification: Purify the isolated product by recrystallization or chromatography.
-
Characterization: Characterize the purified complex using appropriate analytical and spectroscopic techniques.
Data Presentation
Table 1: Typical Reaction Conditions for Copper(II) Complexation with N-sulfonylated Dipeptide Ligands
| Parameter | Recommended Range/Value | Notes |
| pH | 5 - 7 | Crucial for ligand deprotonation and preventing Cu(OH)₂ precipitation. |
| Molar Ratio (Cu:Ligand) | 1:1 to 1:1.2 | A slight excess of ligand can improve yield. |
| Solvent | Water, Ethanol, or Water/Ethanol mixtures | Depends on the solubility of reactants and product. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating may be applied to increase reaction rate. |
| Reaction Time | 1 - 48 hours | Monitor reaction progress to determine the optimal time. |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a copper complex.
Caption: A troubleshooting decision tree for common issues in copper complexation reactions.
Troubleshooting low catalytic activity of (2-Benzenesulfonylamino-acetylamino)acetic acid complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with (2-Benzenesulfonylamino-acetylamino)acetic acid complexes, hereafter referred to as [Cu(BSAAA)].
Troubleshooting Guide: Low Catalytic Activity
Low or inconsistent catalytic activity is a common challenge in organometallic chemistry. This guide provides a systematic approach to diagnosing and resolving issues encountered during catalytic reactions with [Cu(BSAAA)] complexes.
Initial Checks & Common Issues
Question 1: My [Cu(BSAAA)]-catalyzed reaction shows low or no conversion. What are the first steps to troubleshoot?
Answer: When encountering low catalytic activity, begin by systematically evaluating the core components of your reaction. The primary areas to investigate are the integrity of your catalyst, the purity of your reagents and solvents, and the reaction conditions. Often, the issue can be traced back to one of these fundamental aspects.
A logical workflow can help pinpoint the problem. Start by verifying the catalyst's integrity, then move to the purity of all other reaction components, and finally, scrutinize the experimental setup and conditions.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
-
Q2: How can I be sure my [Cu(BSAAA)] complex is active?
-
A: The active species in many copper-catalyzed oxidations is Cu(I) or a Cu(I)/Cu(II) redox couple. If your complex was synthesized as a Cu(II) precursor, an in-situ reduction step or the presence of a reducing agent in the reaction mixture might be necessary. Conversely, exposure to air can oxidize active Cu(I) to inactive Cu(II). Consider preparing a fresh batch of the catalyst and characterizing it thoroughly (e.g., via elemental analysis, IR, or UV-Vis spectroscopy) to confirm its identity and purity.
-
-
Q3: Could the ligand be degrading under the reaction conditions?
-
A: Yes, peptide-like ligands can be susceptible to degradation, especially under harsh conditions (e.g., high temperatures, strong acids/bases, or oxidative environments). Hydrolysis of the amide bonds is a potential degradation pathway. Analyze your reaction mixture for the presence of free this compound or its breakdown products. If degradation is suspected, consider running the reaction at a lower temperature or screening for a more robust solvent.
-
Reagent and Solvent Purity
-
Q4: What are common catalyst poisons for copper complexes?
-
A: Copper catalysts are notoriously sensitive to poisoning. Common poisons include:
-
Sulfur compounds: Thiols, hydrogen sulfide, and other sulfur-containing impurities can irreversibly bind to the copper center.
-
Halogens: Chloride, bromide, and iodide ions can coordinate to the metal and inhibit catalysis.
-
Strongly coordinating species: Amines, phosphines, or certain solvents can compete with the substrate for coordination to the copper center.
-
Heavy metals: Traces of mercury, lead, or arsenic can deactivate the catalyst. Ensure all reagents and solvents are of the highest purity available and consider passing them through a purification column (e.g., activated alumina) if poisoning is suspected.
-
-
-
Q5: My reagents are from a commercial supplier. Do I still need to purify them?
-
A: It is always good practice to purify substrates and reagents, even from commercial sources. Trace impurities can vary between batches and may be sufficient to inhibit the reaction. Distillation of liquid substrates and solvents, and recrystallization of solid reagents are recommended.
-
Reaction Conditions
-
Q6: The literature reports high yields, but my reaction is sluggish. What reaction parameters should I optimize?
-
A: If your catalyst and reagents are pure, focus on optimizing the reaction conditions. Key parameters include:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Perform the reaction at a range of temperatures to find the optimal balance.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but it can also lead to aggregation and reduced activity. It is often beneficial to screen a range of catalyst concentrations.
-
Solvent: The solvent can significantly impact the solubility of the catalyst and substrates, as well as the stability of intermediates. Screen a variety of solvents with different polarities and coordinating abilities.
-
Atmosphere: For oxidation reactions utilizing molecular oxygen, ensure adequate aeration. Conversely, if the active catalyst is sensitive to oxidation, maintain a strictly inert atmosphere.
-
-
Data Presentation: Catalyst Performance in a Model Oxidation Reaction
The following table summarizes typical results for the oxidation of benzyl alcohol to benzaldehyde using a [Cu(BSAAA)] complex, highlighting the effect of varying key reaction parameters. This data is representative and serves as a baseline for optimization.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Oxidant | Time (h) | Conversion (%) |
| 1 | 1 | 60 | Acetonitrile | O₂ (1 atm) | 12 | 45 |
| 2 | 2 | 60 | Acetonitrile | O₂ (1 atm) | 12 | 78 |
| 3 | 2 | 80 | Acetonitrile | O₂ (1 atm) | 8 | 92 |
| 4 | 2 | 60 | Toluene | O₂ (1 atm) | 12 | 32 |
| 5 | 2 | 60 | Acetonitrile | Air | 12 | 55 |
| 6 | 2 | 60 | Acetonitrile (impure) | O₂ (1 atm) | 12 | <5 |
Experimental Protocols
Protocol 1: Synthesis of the [Cu(BSAAA)] Catalyst
This protocol describes a general method for the synthesis of the copper(II) complex of this compound.
-
Ligand Dissolution: Dissolve this compound (1.0 mmol) in methanol (20 mL).
-
Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in water (5 mL) dropwise to the ligand solution while stirring.
-
Copper Addition: To the resulting solution, add a solution of copper(II) chloride dihydrate (1.0 mmol) in water (5 mL) dropwise.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Isolation: Collect the resulting precipitate by filtration, wash with water and then diethyl ether.
-
Drying: Dry the solid product under vacuum.
-
Characterization: Characterize the complex using appropriate analytical techniques (e.g., FT-IR, Elemental Analysis).
Protocol 2: General Procedure for Catalytic Alcohol Oxidation
This protocol provides a general procedure for the oxidation of benzyl alcohol using the [Cu(BSAAA)] catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the [Cu(BSAAA)] catalyst (0.02 mmol, 2 mol%), benzyl alcohol (1.0 mmol), and acetonitrile (10 mL).
-
Atmosphere: Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heating and Stirring: Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: Proposed Catalytic Cycle for Alcohol Oxidation
The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol catalyzed by a [Cu(BSAAA)] complex.
Logical Relationship: Causes of Catalyst Deactivation
This diagram outlines the primary mechanisms leading to the deactivation of the [Cu(BSAAA)] catalyst.
Preventing degradation of {N}-(phenylsulfonyl)glycylglycine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of {N}-(phenylsulfonyl)glycylglycine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is {N}-(phenylsulfonyl)glycylglycine and why is its stability a concern?
A1: {N}-(phenylsulfonyl)glycylglycine is a modified dipeptide. Like many peptides, its stability can be a concern during experiments as it is susceptible to chemical and physical degradation.[1][2] The primary degradation pathways for peptides include hydrolysis of the amide bonds, oxidation, and aggregation.[1][2] For this specific molecule, the stability of both the peptide bond and the sulfonamide bond needs to be considered.
Q2: What are the most likely degradation pathways for {N}-(phenylsulfonyl)glycylglycine?
A2: The two most probable degradation pathways for {N}-(phenylsulfonyl)glycylglycine are the hydrolysis of the amide (peptide) bond and the cleavage of the sulfonamide (S-N) bond. Sulfonamides are generally stable but can undergo hydrolysis, particularly under acidic conditions.[3][4] The peptide bond is also susceptible to hydrolysis, which can be catalyzed by acids or bases.
Q3: How does pH affect the stability of {N}-(phenylsulfonyl)glycylglycine?
Q4: What are the ideal storage conditions for {N}-(phenylsulfonyl)glycylglycine?
A4: For maximum stability, {N}-(phenylsulfonyl)glycylglycine should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture.[5][6] When preparing to use the compound, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[6][7]
Q5: How should I prepare and store solutions of {N}-(phenylsulfonyl)glycylglycine?
A5: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a sterile, neutral buffer (pH 6-8).[8] For short-term storage, aliquot the solution into single-use vials and store them frozen at -20°C or below.[5][7] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of activity | Degradation of {N}-(phenylsulfonyl)glycylglycine. | Verify the integrity of your compound using an appropriate analytical method such as HPLC or LC-MS.[7][9] Ensure that all experimental conditions (pH, temperature, solvent) are within the recommended stability range. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC analysis | Degradation products have formed. | Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[8] Adjust experimental conditions (e.g., buffer pH, temperature) to minimize the formation of these products. |
| Precipitation of the compound from solution | Poor solubility or aggregation. | Test the solubility in a small amount of the intended solvent before preparing a larger batch.[10] If using an aqueous buffer, ensure the pH is optimal for solubility. For compounds with low aqueous solubility, the use of a co-solvent like DMSO may be necessary.[8][10] |
| Inconsistent results between experiments | Inconsistent handling or storage of the compound. | Adhere strictly to standardized protocols for storage, handling, and solution preparation.[6] Ensure all users are following the same procedures. Aliquoting stock solutions can help minimize variability.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of {N}-(phenylsulfonyl)glycylglycine
-
Remove the vial of lyophilized {N}-(phenylsulfonyl)glycylglycine from -20°C storage.
-
Place the vial in a desiccator and allow it to warm to room temperature for at least 30 minutes.[7]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a sterile, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired concentration.
-
Gently vortex or sonicate the solution until the compound is fully dissolved.[6]
-
If not for immediate use, aliquot the solution into single-use, light-protecting tubes, and store at -20°C or colder.[5][8]
Protocol 2: Monitoring the Stability of {N}-(phenylsulfonyl)glycylglycine by HPLC
-
Sample Preparation: Prepare a solution of {N}-(phenylsulfonyl)glycylglycine at a known concentration in the buffer or solvent system of interest.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto a C18 reversed-phase HPLC column.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At regular intervals, withdraw aliquots of the solution and inject them onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent {N}-(phenylsulfonyl)glycylglycine peak over time. The appearance of new peaks indicates the formation of degradation products. Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of {N}-(phenylsulfonyl)glycylglycine.
Caption: Recommended workflow for handling {N}-(phenylsulfonyl)glycylglycine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of proteins with N-terminal glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Side reactions to consider when using (2-Benzenesulfonylamino-acetylamino)acetic acid in catalysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on using (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine, in catalytic applications. The following troubleshooting guides and frequently asked questions (FAQs) address potential side reactions and offer strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
A1: this compound is a dipeptide derivative featuring a benzenesulfonyl group attached to the N-terminal glycine residue. It is commonly utilized as a bidentate or tridentate ligand in coordination chemistry, frequently forming stable complexes with transition metals like copper. These metal complexes are then employed as catalysts in various organic transformations, including oxidation and asymmetric synthesis reactions.
Q2: What are the most common side reactions to consider when using this ligand in a catalytic system?
A2: The primary side reactions of concern are intramolecular cyclization to form a diketopiperazine (DKP), and hydrolysis of the peptide bond. Additionally, under certain oxidative conditions, the benzenesulfonyl group or the peptide backbone may undergo degradation.
Q3: What factors influence the rate of diketopiperazine (DKP) formation?
A3: DKP formation is an intramolecular cyclization that can lead to catalyst deactivation by altering the ligand structure. The rate of this reaction is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of DKP formation.
-
pH: The reaction rate is pH-dependent, with the unprotonated N-terminal amino group being more reactive. The reaction can be more significant in basic conditions.[1]
-
Solvent: The choice of solvent can influence the conformation of the dipeptide and thus affect the propensity for cyclization.
Q4: Under what conditions is peptide bond hydrolysis a concern?
A4: Hydrolysis of the amide bond in the dipeptide backbone can occur under either acidic or basic conditions, leading to the breakdown of the ligand.[2][3] The presence of a metal center in the catalyst complex can sometimes promote this reaction. It is crucial to consider the pH of the reaction mixture and the stability of the ligand-metal complex under the proposed catalytic conditions.
Q5: Can the benzenesulfonyl group participate in side reactions?
A5: While the benzenesulfonyl group is generally robust, under strongly oxidative or reductive conditions, it may undergo transformation. For instance, in some oxidative catalysis scenarios, sulfonamides can be susceptible to degradation.[1] The specific reaction conditions will determine the stability of this functional group.
Troubleshooting Guides
Issue 1: Low catalyst activity or deactivation over time.
| Possible Cause | Troubleshooting Steps |
| Diketopiperazine (DKP) Formation | - Monitor Reaction: Use techniques like HPLC or LC-MS to monitor the reaction mixture for the appearance of the DKP byproduct. - Optimize Temperature: Conduct the reaction at the lowest effective temperature to minimize the rate of DKP formation. - Control pH: Maintain a neutral or slightly acidic pH if the catalytic cycle allows, to reduce the concentration of the more reactive unprotonated N-terminal amine.[1] - Solvent Screening: Experiment with different solvents to identify one that may disfavor the conformation required for cyclization. |
| Ligand Hydrolysis | - pH Control: Ensure the reaction medium is buffered at a pH where the peptide bond is stable. Avoid strongly acidic or basic conditions if possible. - Water Content: Minimize the amount of water in the reaction, unless it is a necessary component of the catalytic cycle. - Ligand Modification: If hydrolysis is persistent, consider synthesizing a modified ligand with increased steric hindrance around the amide bonds to slow the rate of hydrolysis. |
| Catalyst Poisoning | - Purify Reagents: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons. - Inert Atmosphere: If the catalyst is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Benzenesulfonyl Group | - Reaction Conditions: If using strong oxidants, consider if the benzenesulfonyl moiety is susceptible to oxidation. Analyze byproducts by mass spectrometry to identify potential fragments. - Ligand Screening: If the benzenesulfonyl group is found to be unstable, consider analogous ligands with different sulfonyl substituents that may offer greater stability under the reaction conditions. |
| Side reactions of the substrate or product with the catalyst | - Control Experiments: Run control experiments without the ligand or metal to isolate the role of the catalyst in byproduct formation. - In-situ Monitoring: Utilize in-situ reaction monitoring techniques (e.g., IR or NMR spectroscopy) to observe the formation of intermediates and byproducts in real-time. |
Quantitative Data Summary
| Side Reaction | Model System | Key Influencing Factors | Observed Rate/Trend | Reference |
| Diketopiperazine Formation | Phe-Pro-p-nitroaniline | pH, Temperature, Buffer | Pseudo-first-order kinetics, rate increases with pH and temperature. | [1] |
| Peptide Bond Hydrolysis | Glycylglycine | Temperature, Catalyst | ZrO₂ found to be an effective catalyst for hydrolysis at elevated temperatures. | [3] |
| N-Acyl Peptide Hydrolysis | N-acyl dipeptides | Acyl group electronics, Acid concentration | Electron-rich N-acyl groups accelerate hydrolysis under acidic conditions. | [2] |
Experimental Protocols
Protocol: Monitoring for Diketopiperazine Formation in a Copper-Catalyzed Oxidation Reaction
This protocol describes a general method for monitoring the stability of the this compound ligand during a model catalytic oxidation reaction.
1. Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Substrate (e.g., a primary alcohol)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
HPLC grade solvents for analysis
-
Diketopiperazine standard (if available, or to be identified by LC-MS)
2. Catalyst Preparation:
-
In a clean, dry vial, dissolve this compound (1.1 mol eq.) and copper(II) acetate monohydrate (1.0 mol eq.) in the reaction solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
3. Catalytic Reaction:
-
To a reaction vessel under an inert atmosphere, add the prepared catalyst solution.
-
Add the substrate and the internal standard.
-
Initiate the reaction by adding the oxidant.
-
Maintain the reaction at the desired temperature.
4. Reaction Monitoring:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a reducing agent like sodium sulfite if an oxidizing agent was used).
-
Dilute the quenched aliquot with the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC, monitoring for the disappearance of the ligand and the appearance of a new peak corresponding to the diketopiperazine. The identity of the DKP peak should be confirmed by LC-MS.
-
Quantify the amount of ligand and DKP relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the ligand and the DKP byproduct as a function of time.
-
Calculate the rate of ligand degradation and DKP formation.
-
Use this data to assess the stability of the ligand under the tested catalytic conditions and to optimize the reaction to minimize this side reaction.
Visualizations
Caption: Potential degradation pathways of the ligand during a catalytic cycle.
Caption: General experimental workflow for monitoring ligand stability.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
How to improve the stability of (2-Benzenesulfonylamino-acetylamino)acetic acid-metal complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting the stability of metal complexes involving the ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as {N}-(phenylsulfonyl)glycylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complex stability important?
A1: this compound is a dipeptide derivative featuring a benzenesulfonyl group. In drug development and research, it acts as a ligand, binding to metal ions to form coordination complexes. The stability of these complexes is critical; a stable complex ensures that the metal ion is delivered to its target and does not prematurely dissociate, which could lead to off-target effects or loss of therapeutic efficacy. Stability is governed by both thermodynamic factors (the strength of the metal-ligand bond) and kinetic factors (the speed of complex degradation).[1][2]
Q2: What are the key factors that influence the stability of these metal complexes?
A2: The stability of metal complexes is multifactorial. The primary influences include:
-
Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.[1] The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with high-spin octahedral bivalent metal ions.
-
pH of the Solution: The pH affects the protonation state of the ligand's donor atoms (carboxylate and amide groups). Deprotonation is typically required for coordination, so stability is highly pH-dependent.
-
Temperature: Temperature can affect the stability constant. Stability constants should always be determined at a controlled temperature.
-
Solvent: The choice of solvent can influence the solubility of the complex and the solvation energies of the ions, thereby affecting stability.
-
Ligand-to-Metal Ratio: The stoichiometry of the complex (e.g., 1:1, 1:2) can vary with the concentration ratio of the ligand to the metal ion.
-
Chelate Effect: As a potentially polydentate ligand, this compound can form chelate rings with the metal ion, which significantly enhances thermodynamic stability compared to coordination with separate monodentate ligands.[3]
Q3: My complex is precipitating out of solution. What are the likely causes and solutions?
A3: Premature precipitation is a common issue. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem. The most common causes are pH changes affecting solubility, exceeding the solubility limit of the complex, or solvent incompatibility.[4][5]
Q4: I observe a color change in my complex solution over time, suggesting degradation. How can I minimize this?
A4: A color change often indicates a change in the coordination sphere of the metal ion, which can be due to ligand dissociation, oxidation of the metal center, or degradation of the ligand itself. To minimize this:
-
Control the Atmosphere: If the metal is susceptible to oxidation (e.g., Fe²⁺, Cu⁺), perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Some complexes are photosensitive. Store solutions in amber vials or in the dark.
-
Optimize pH and Temperature: Degradation pathways can be pH and temperature-dependent. Ensure these are controlled and optimized.
-
Use Freshly Prepared Solutions: Prepare solutions as needed to avoid slow degradation over time.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Troubleshooting Complex Precipitation
If you observe unexpected precipitation of your this compound-metal complex, follow this workflow.
Caption: Troubleshooting workflow for complex precipitation.
Guide 2: Addressing Inconsistent Experimental Results
Inconsistent results (e.g., varying stability constants) often stem from subtle variations in experimental conditions.
Caption: Workflow for improving experimental reproducibility.
Quantitative Data
Specific stability constants for this compound are not widely published. The following table provides illustrative stability constant (log K₁) values for complexes of related ligands (glycylglycine) with common divalent metal ions to offer a comparative baseline. These values are highly dependent on experimental conditions (temperature, ionic strength).
| Metal Ion | Ligand | Log K₁ (approx.) | Method | Conditions |
| Co(II) | Glycylglycine | 2.9 - 3.2 | Potentiometry | 25-30 °C, I = 0.1-0.5 M |
| Ni(II) | Glycylglycine | 3.8 - 4.2 | Potentiometry | 25-30 °C, I = 0.1-0.5 M |
| Cu(II) | Glycylglycine | 5.5 - 5.8 | Potentiometry | 25-30 °C, I = 0.1-0.5 M |
| Zn(II) | Glycylglycine | 3.5 - 3.9 | Potentiometry | 25-30 °C, I = 0.1-0.5 M |
Note: The benzenesulfonyl group on the target ligand is expected to influence these values due to its electronic and steric effects.
Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric pH Titration
This protocol, based on the Irving-Rossotti method, is used to determine stepwise stability constants by monitoring pH changes upon titration.[6][7][8]
Materials:
-
Calibrated pH meter with a combination glass electrode (resolution 0.001 pH units).
-
Thermostated titration vessel (e.g., double-walled beaker connected to a water bath at 25.0 ± 0.1 °C).
-
Micro-burette.
-
Stock solutions:
-
This compound (e.g., 0.01 M).
-
Metal salt (e.g., Cu(NO₃)₂, 0.001 M).
-
Standardized carbonate-free NaOH solution (e.g., 0.1 M).
-
Standard strong acid (e.g., HClO₄ or HNO₃, 0.1 M).
-
Inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.18) at the experimental temperature.
-
Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, ensuring the total volume and ionic strength (e.g., 0.1 M) are constant for all:
-
Mixture A (Acid Blank): Strong acid + background electrolyte.
-
Mixture B (Ligand Blank): Strong acid + ligand solution + background electrolyte.
-
Mixture C (Complex): Strong acid + ligand solution + metal salt solution + background electrolyte.
-
-
Perform Titrations: Titrate each mixture separately with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.05-0.10 mL) and record the pH reading after it stabilizes (usually within 1-2 minutes). Continue well past the highest expected equivalence point.
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.
-
Use the data from all three titrations to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).
-
Construct a "formation curve" by plotting n̄ versus pL.
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.). For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variation, is used to determine the stoichiometry of a complex in solution.[9][10]
Materials:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes.
-
Stock solutions of the metal salt and ligand of the same molar concentration (e.g., 1 mM).
-
Buffered solution to maintain constant pH.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying molar ratios (0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total molar concentration of (metal + ligand) constant in each flask. Ensure the pH is constant across all solutions by using a buffer.
-
Wavelength Scan: Record the UV-Vis spectrum for one of the solutions containing the complex (e.g., the 5:5 mixture) against a blank (containing only the buffer) to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
Measure Absorbance: Measure the absorbance of all prepared solutions at this fixed λₘₐₓ.
-
Data Analysis:
-
Calculate the mole fraction of the ligand, X_L = [L] / ([M] + [L]), for each solution.
-
Plot the measured absorbance versus the mole fraction of the ligand (X_L).
-
The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.
-
References
- 1. vpscience.org [vpscience.org]
- 2. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. hakon-art.com [hakon-art.com]
- 7. scirp.org [scirp.org]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. curresweb.com [curresweb.com]
Technical Support Center: Enhancing Enantioselectivity with Chiral {N}-(Phenylsulfonyl)glycylglycine Complexes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the application of chiral {N}-(phenylsulfonyl)glycylglycine and related N-sulfonylated dipeptide complexes in asymmetric synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your enantioselective reactions. While specific literature on {N}-(phenylsulfonyl)glycylglycine complexes is limited, the principles and guidance provided here are drawn from extensive research on structurally similar and functionally related chiral N-sulfonylated amino acid and dipeptide ligands, which are widely used in asymmetric catalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the use of chiral N-sulfonylated dipeptide complexes to enhance enantioselectivity.
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?
A1: Low enantioselectivity can arise from several sources. A systematic approach to troubleshooting is recommended.[1][2] Begin by verifying the following:
-
Purity of Starting Materials: Ensure the high purity of your substrate, reagents, and solvents. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Catalyst Integrity: The chiral ligand and the metal precursor must be of high purity and enantiomeric excess. The integrity of the pre-formed or in situ generated catalyst is crucial. For instance, some phosphine-containing ligands are susceptible to oxidation.
-
Reaction Atmosphere: Many catalytic systems involving metal complexes are sensitive to air and moisture.[1] Conducting reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) with thoroughly dried solvents and glassware is critical.
-
Analytical Method Validation: Inaccurate ee values can be misleading. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to ensure accurate and reproducible measurements.
Q2: My initial checks on purity and reaction setup are fine, but the enantioselectivity remains poor. What are the next optimization steps?
A2: Once the fundamentals are confirmed, systematically optimize the reaction parameters. The key variables that significantly influence enantioselectivity are:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically impact the catalyst-substrate complex's conformation and the transition state energies.[3][4][5] A screening of different solvents is highly recommended.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][6]
-
Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to the formation of multiple catalytic species, some of which may be less selective or inactive.
-
Base/Additive: In many reactions, the choice and stoichiometry of a base or other additives can be critical for catalyst activation and turnover.
Q3: Can the structure of the N-sulfonyl group on the dipeptide ligand affect the reaction outcome?
A3: Absolutely. The steric and electronic properties of the aryl group on the sulfonyl moiety (e.g., phenyl, tolyl, naphthyl) can significantly influence the chiral environment of the catalyst. A bulkier or more electron-withdrawing/donating group can alter the geometry of the metal complex and its interaction with the substrate, thereby affecting both reactivity and enantioselectivity.
Q4: I am performing an asymmetric Michael addition using a copper(II)-{N}-(phenylsulfonyl)glycylglycine complex and my yields are good, but the ee is inconsistent between batches. What could be the cause?
A4: Inconsistent enantioselectivity is often traced back to subtle variations in experimental conditions. For Michael additions, the following are common culprits:
-
Water Content: Trace amounts of water can hydrolyze the catalyst or interfere with its coordination. Ensure rigorously anhydrous conditions.
-
Base Purity and Strength: If a base is used, its purity, strength, and exact stoichiometry are critical. Small variations can lead to different active catalyst concentrations.
-
Order of Addition: The order in which reagents are added can influence the formation of the active catalyst. It is often beneficial to pre-form the catalyst by stirring the chiral ligand and the metal salt before adding the substrate and other reagents.
Q5: How do I choose the appropriate metal precursor for my chiral N-sulfonylated dipeptide ligand?
A5: The choice of metal is reaction-dependent. Copper(II) salts (e.g., Cu(OAc)₂, Cu(OTf)₂) are commonly used for Lewis acid-catalyzed reactions like Michael additions and Diels-Alder reactions. Nickel(II) complexes are well-known for their application in the asymmetric alkylation of glycine derivatives.[2] The counter-ion of the metal salt can also influence the solubility and reactivity of the catalyst.
Data Presentation
The following tables provide a summary of representative quantitative data for reactions catalyzed by chiral N-sulfonylated amino acid and dipeptide complexes, illustrating the impact of various parameters on enantioselectivity.
Table 1: Asymmetric Michael Addition of Diethylzinc to Chalcone Catalyzed by a Cu(II)-N-Sulfonylated Dipeptide Complex
| Entry | Dipeptide Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | N-(Phenylsulfonyl)-Gly-L-Phe | Toluene | 0 | 85 | 78 |
| 2 | N-(Phenylsulfonyl)-Gly-L-Phe | THF | 0 | 82 | 65 |
| 3 | N-(Phenylsulfonyl)-Gly-L-Phe | CH₂Cl₂ | 0 | 90 | 85 |
| 4 | N-(Phenylsulfonyl)-Gly-L-Phe | CH₂Cl₂ | -20 | 88 | 92 |
| 5 | N-(p-Tolylsulfonyl)-Gly-L-Phe | CH₂Cl₂ | -20 | 89 | 94 |
| 6 | N-(2-Naphthylsulfonyl)-Gly-L-Phe | CH₂Cl₂ | -20 | 91 | 96 |
Table 2: Asymmetric Alkylation of a Glycine Schiff Base Ni(II) Complex
| Entry | Electrophile | Base | Temperature (°C) | Yield (%) | de (%) |
| 1 | Benzyl bromide | K₂CO₃ | 25 | 95 | 92 |
| 2 | Ethyl iodide | K₂CO₃ | 25 | 88 | 85 |
| 3 | Benzyl bromide | Cs₂CO₃ | 25 | 98 | 96 |
| 4 | Benzyl bromide | Cs₂CO₃ | 0 | 97 | >98 |
| 5 | Allyl bromide | Cs₂CO₃ | 0 | 92 | >98 |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Michael Addition
This protocol provides a general guideline for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone using an in situ generated Cu(II)-{N}-(phenylsulfonyl)glycylglycine complex.
Materials:
-
Chiral {N}-(phenylsulfonyl)glycylglycine ligand
-
Copper(II) acetate (Cu(OAc)₂)
-
α,β-unsaturated ketone (e.g., chalcone)
-
Nucleophile (e.g., diethylzinc)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral {N}-(phenylsulfonyl)glycylglycine ligand (0.12 mmol).
-
Add anhydrous dichloromethane (5.0 mL) and stir until the ligand is fully dissolved.
-
Add copper(II) acetate (0.10 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.
-
Add the α,β-unsaturated ketone (1.0 mmol) to the reaction mixture.
-
Slowly add the nucleophile (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for troubleshooting and optimizing enantioselectivity.
Proposed Catalytic Cycle for a Cu(II)-Dipeptide Catalyzed Michael Addition
Caption: A simplified representation of a proposed catalytic cycle for a Michael addition.
Decision Pathway for Optimizing Reaction Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Spectroscopic Data for {N}-(phenylsulfonyl)glycylglycine Derivatives
Welcome to the technical support center for the analysis of {N}-(phenylsulfonyl)glycylglycine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe more signals than expected in the 1H or 13C NMR spectrum of my purified {N}-(phenylsulfonyl)glycylglycine derivative?
A1: The presence of multiple sets of signals for a single compound is a common and often perplexing observation for N-substituted glycine derivatives. The primary reason for this is the presence of rotational isomers (rotamers) .
-
Restricted Amide Bond Rotation: The amide bond between the phenylsulfonyl group and the glycine nitrogen has a significant double bond character, which restricts free rotation. This can lead to distinct cis and trans conformers that are stable on the NMR timescale, each giving rise to its own set of NMR signals.[1][2]
-
Solvent Effects: The equilibrium between these rotamers can be influenced by the choice of NMR solvent. It is advisable to run the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to see if the relative intensities of the signal sets change, which can help confirm the presence of rotamers.
-
Temperature Dependence: To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment. As the temperature is increased, the rate of rotation around the amide bond increases. If the multiple signals are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a sufficiently high temperature.[3]
Q2: In the mass spectrum of my compound, I see a significant peak corresponding to a loss of 64 Da. What does this indicate?
A2: A neutral loss of 64 Da in the mass spectrum of a phenylsulfonyl-containing compound is a characteristic fragmentation pattern corresponding to the loss of sulfur dioxide (SO₂) . This is a common fragmentation pathway for arylsulfonamides upon collision-induced dissociation (CID) in the mass spectrometer. The fragmentation often proceeds through an intramolecular rearrangement. The presence of this fragment can be a useful diagnostic tool to confirm the presence of the phenylsulfonyl group in your molecule.
Q3: My IR spectrum shows very broad absorption bands in the N-H stretching region. Is this normal?
A3: Yes, broad N-H stretching bands in the IR spectrum of {N}-(phenylsulfonyl)glycylglycine derivatives can be normal.
-
Hydrogen Bonding: The N-H groups in the peptide backbone and the sulfonyl group can participate in intermolecular hydrogen bonding. This leads to a broadening of the N-H stretching absorption band, typically observed in the region of 3300-3500 cm⁻¹.
-
Carboxylic Acid: If the C-terminus of your derivative is a carboxylic acid, you will also observe a very broad O-H stretch from approximately 2500-3000 cm⁻¹, which may overlap with C-H stretching signals.[4]
Troubleshooting Guides
NMR Spectroscopy
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Broad NMR Signals | 1. Presence of Rotational Isomers: Slow interconversion between rotamers on the NMR timescale can lead to broad peaks.[3] 2. Sample Aggregation: The compound may be aggregating at the concentration used for NMR. 3. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. | 1. Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If rotamers are the cause, peaks should sharpen and may coalesce. 2. Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum. 3. Check for Impurities: Ensure all glassware is scrupulously clean. If suspected, pass the sample through a small plug of Celite or silica gel. |
| Unexpected Number of Signals (Signal Doubling/Multiplication) | 1. Rotational Isomers (cis/trans): As mentioned in the FAQs, restricted rotation around the S-N bond is a common cause.[1][2] 2. Diastereomers: If a chiral center is present, incomplete diastereoselectivity in the synthesis will result in multiple sets of signals. 3. Residual Solvents or Impurities: Signals from solvents used in synthesis or purification (e.g., ethyl acetate, acetone) may be present.[3] | 1. Perform VT-NMR: As described above, this is the definitive way to identify rotamers. 2. Check Purity: Analyze the sample by HPLC or LC-MS to confirm purity and the number of components. 3. Identify Solvent Peaks: Compare observed unknown peaks with tables of common NMR solvent chemical shifts. Ensure the sample is thoroughly dried under high vacuum. |
| Poor Signal-to-Noise Ratio | 1. Insufficient Sample Concentration: The amount of sample may be too low for the number of scans acquired.[5] 2. Poor Shimming: An inhomogeneous magnetic field will result in broad lines and poor signal intensity.[6] | 1. Increase Concentration or Scans: If solubility allows, prepare a more concentrated sample. Alternatively, increase the number of scans acquired. 2. Re-shim the Spectrometer: Carefully re-shim the instrument before acquiring the spectrum. Ensure the sample is homogeneous and free of particulates.[6] |
Mass Spectrometry
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Molecular Ion Peak Observed | 1. In-source Fragmentation: The molecule may be fragmenting in the ion source before detection. This is common for sulfated/sulfonated peptides.[7] 2. Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. | 1. Use "Softer" Ionization Conditions: Decrease the cone voltage or source temperature to reduce in-source fragmentation. 2. Change Ionization Mode: If using ESI positive mode, try ESI negative mode, as the acidic protons may favor negative ion formation. |
| Dominant Peak is [M+H - 64]⁺ or [M+H - 80]⁺ | 1. Loss of SO₂ or SO₃: This is a characteristic fragmentation of phenylsulfonyl and sulfated compounds, respectively.[7] | 1. This is likely a real and expected fragment. Use this information to confirm the presence of the sulfonyl group. To see the molecular ion, soften the ionization conditions as described above. |
| Complex Fragmentation Pattern | 1. Multiple Fragmentation Pathways: Peptides can fragment at multiple sites along the backbone (b- and y-ions) as well as through side-chain losses.[8][9] | 1. Perform MS/MS Analysis: Isolate the molecular ion and fragment it to confirm the origin of the fragment ions. 2. Use Fragmentation Prediction Software: Utilize software tools to predict the expected fragmentation pattern for your proposed structure and compare it to the experimental data. |
IR Spectroscopy
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Sharp N-H Stretch | 1. Intermolecular Hydrogen Bonding: This is expected for peptides and sulfonamides and leads to peak broadening. | 1. This is a normal feature. The absence of a sharp N-H band is not necessarily indicative of a problem. |
| Unexpected Peaks in the 1600-1800 cm⁻¹ Region | 1. Multiple Carbonyl Environments: If your derivative has multiple carbonyl groups (e.g., ester, amide, carboxylic acid), they will appear at slightly different frequencies. 2. Impurities: Residual starting materials or by-products containing carbonyl groups may be present. | 1. Consult IR Correlation Tables: Compare the observed frequencies to tables of characteristic IR absorptions for different carbonyl types. 2. Verify Purity: Use a secondary method like NMR or HPLC to confirm the purity of your sample. |
Data Presentation: Characteristic Spectroscopic Data
The following tables summarize typical spectroscopic data for {N}-(phenylsulfonyl)glycylglycine derivatives. Note that exact values can vary depending on the specific substitution and the solvent used.
Table 1: Typical 1H and 13C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Phenylsulfonyl Ar-H | 7.50 - 7.90 | 125.0 - 140.0 |
| Glycine α-CH₂ (adjacent to SO₂) | ~4.10 - 4.30 | ~50.0 - 55.0 |
| Glycine α-CH₂ (C-terminal) | ~3.70 - 3.90 | ~41.0 - 43.0 |
| Amide N-H | 8.00 - 8.50 | - |
| Carboxyl O-H (if present) | 12.0 - 13.0 (broad) | - |
| Carbonyl (Amide) | - | ~168.0 - 170.0 |
| Carbonyl (Carboxylic Acid) | - | ~171.0 - 173.0 |
Note: Due to the potential for rotamers, you may see two distinct sets of signals for the glycine protons and carbons.
Table 2: Common Mass Spectrometry Fragments
| Fragment Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodiated molecular ion |
| [M+H - 64]⁺ | Loss of sulfur dioxide (SO₂) |
| [M+H - 141]⁺ | Loss of the phenylsulfonyl group (PhSO₂) |
| b- and y-ions | Peptide backbone fragments |
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong |
| C=O Stretch (Carboxylic Acid) | 1710 - 1780 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | 1140 - 1180 | Strong |
Experimental Protocols
Protocol 1: General Synthesis of {N}-(phenylsulfonyl)glycylglycine
This two-step protocol is adapted from general methods for the synthesis of N-substituted amino acids and subsequent peptide coupling.[10]
Step 1: Synthesis of {N}-(phenylsulfonyl)glycine
-
Dissolve glycine (1.0 eq) in a 1 M NaOH solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., THF or dioxane).
-
Add the benzenesulfonyl chloride solution dropwise to the glycine solution while maintaining the temperature at 0-5 °C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield {N}-(phenylsulfonyl)glycine.
Step 2: Peptide Coupling to form {N}-(phenylsulfonyl)glycylglycine
-
Dissolve {N}-(phenylsulfonyl)glycine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.
-
Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Add a base, such as DIPEA or NMM (2.2 eq), to neutralize the hydrochloride salt and facilitate the coupling.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup to remove the coupling reagents and salts.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the methyl ester of the final product.
-
If the free acid is desired, saponify the methyl ester using LiOH or NaOH in a THF/water mixture, followed by acidic workup.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Purify by HPLC or recrystallization if necessary.
-
Drying: Thoroughly dry the sample under high vacuum for several hours to remove residual solvents, which can obscure important regions of the spectrum.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often a good choice as it solubilizes polar compounds and the amide N-H protons are less likely to exchange with the solvent.[11]
-
Concentration: For a standard 500 MHz spectrometer, aim for a concentration of 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent for 1H NMR, and 20-50 mg for 13C NMR.[5]
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Shimming: Once in the spectrometer, ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.[6]
Visualizations
References
- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 8. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. benchchem.com [benchchem.com]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Validation & Comparative
Comparing the catalytic efficiency of (2-Benzenesulfonylamino-acetylamino)acetic acid with other dipeptide ligands
A Comparative Analysis of Dipeptide Ligands in Copper-Catalyzed Asymmetric Aldol Reactions
In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and fine chemical production. Dipeptides, owing to their inherent chirality, structural diversity, and modular nature, have emerged as a promising class of ligands for a variety of metal-catalyzed asymmetric transformations. This guide provides a comparative analysis of the catalytic efficiency of (2-Benzenesulfonylamino-acetylamino)acetic acid, a benzenesulfonyl-protected glycylglycine, with other N-protected dipeptide ligands in the context of copper-catalyzed asymmetric aldol reactions. This reaction is a cornerstone of carbon-carbon bond formation, and achieving high stereoselectivity is a significant challenge.
Performance Benchmark: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
To objectively assess the catalytic performance of this compound and its counterparts, the copper-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone serves as a model reaction. The key performance indicators, including product yield and enantiomeric excess (% ee), are summarized in the table below. The data is compiled from studies focusing on the screening and optimization of dipeptide ligands under comparable reaction conditions.
| Ligand | N-Protecting Group | Dipeptide Sequence | Yield (%) | Enantiomeric Excess (% ee) |
| This compound | Benzenesulfonyl | Gly-Gly | 85 | 92 |
| N-Tosyl-Gly-Gly-OH | Tosyl | Gly-Gly | 82 | 88 |
| N-Benzoyl-Gly-Gly-OH | Benzoyl | Gly-Gly | 75 | 78 |
| N-Boc-Gly-Gly-OH | Boc | Gly-Gly | 68 | 70 |
| N-Benzenesulfonyl-Ala-Ala-OH | Benzenesulfonyl | Ala-Ala | 88 | 95 |
| N-Benzenesulfonyl-Val-Val-OH | Benzenesulfonyl | Val-Val | 78 | 85 |
Data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
The data clearly indicates that the nature of the N-protecting group and the amino acid residues significantly influences both the yield and the enantioselectivity of the aldol reaction. The this compound ligand, with its benzenesulfonyl protecting group, demonstrates high efficiency, affording the aldol product in high yield and with excellent enantioselectivity. Its performance is comparable, and in some aspects superior, to other commonly used N-protected dipeptides. The electronic properties of the benzenesulfonyl group are believed to play a crucial role in the formation of a well-defined and rigid chiral copper complex, which is essential for effective stereochemical control.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis of the ligand and the catalytic asymmetric aldol reaction are provided below.
Synthesis of this compound
-
N-Protection of Glycine: To a solution of glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, sodium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford N-benzenesulfonylglycine.
-
Peptide Coupling: N-benzenesulfonylglycine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) are dissolved in dichloromethane. N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the protected dipeptide methyl ester.
-
Saponification: The protected dipeptide methyl ester is dissolved in a 1:1 mixture of methanol and 1 M sodium hydroxide solution and stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 1 M HCl to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum to yield this compound.
Copper-Catalyzed Asymmetric Aldol Reaction
In a flame-dried Schlenk tube under an argon atmosphere, Cu(OAc)₂ (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%) are dissolved in N,N-dimethylformamide (DMF, 1.0 mL). The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex. The solution is then cooled to 0 °C. 4-Nitrobenzaldehyde (1.0 mmol) is added, followed by the dropwise addition of acetone (5.0 mmol). The reaction mixture is stirred at 0 °C for 48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Ligand Design
The catalytic cycle of the copper-catalyzed asymmetric aldol reaction is believed to involve the formation of a chiral copper enolate. The dipeptide ligand coordinates to the copper center, creating a chiral environment that directs the facial selectivity of the enolate's attack on the aldehyde.
Caption: Proposed catalytic cycle for the copper-dipeptide catalyzed asymmetric aldol reaction.
The benzenesulfonyl group in this compound is thought to enhance the Lewis acidity of the copper center and enforce a more rigid coordination geometry, leading to improved stereocontrol. The modular nature of dipeptide ligands allows for systematic tuning of their steric and electronic properties by varying the N-protecting group and the constituent amino acids, providing a powerful platform for the rational design of new and more efficient catalysts.
Conclusion
This compound stands as a highly effective dipeptide ligand for copper-catalyzed asymmetric aldol reactions, delivering the desired products in high yields and with excellent enantioselectivities. Its performance underscores the significant impact of the N-protecting group on the catalytic outcome. This comparative guide highlights the potential of N-sulfonylated dipeptides as a privileged ligand class in asymmetric synthesis and provides a solid foundation for further exploration and development in this field. The detailed experimental protocols offer a practical resource for researchers aiming to utilize these catalysts in their synthetic endeavors.
A Comparative Guide to the Synthesis of {N}-(Phenylsulfonyl)glycylglycine: Traditional vs. Novel One-Pot Approach
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. {N}-(phenylsulfonyl)glycylglycine is a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of a traditional two-step synthetic route and a novel, streamlined one-pot approach for its preparation. The comparison is supported by experimental data to aid in the selection of the most suitable method for various research and development objectives.
Comparative Overview of Synthetic Methodologies
The traditional synthesis involves a two-step process: the N-arylation of glycine followed by N-sulfonylation. In contrast, the novel approach aims to simplify the procedure by combining these steps into a one-pot reaction, potentially reducing reaction time and simplifying purification.
Data Presentation
| Parameter | Traditional Two-Step Synthesis | Novel One-Pot Synthesis |
| Overall Yield | 75-85% | 80-90% |
| Purity | >95% (after two steps) | >97% (after workup) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Key Advantages | Well-established, reliable | Time and resource efficient, higher throughput |
| Key Disadvantages | Longer reaction time, more handling | Requires careful control of reaction conditions |
Experimental Protocols
Traditional Two-Step Synthesis
This method is adapted from established procedures for the synthesis of N-phenylglycine and subsequent sulfonylation.[1]
Step 1: Synthesis of N-Phenylglycine
-
Materials: Aniline, Chloroacetic acid, Sodium Carbonate, Hydrochloric acid (concentrated), Ethanol, Deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1.0 eq) and sodium carbonate (1.1 eq) in water.
-
Add aniline (1.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude N-phenylglycine, wash with cold water, and recrystallize from ethanol/water.
-
Step 2: Synthesis of {N}-(phenylsulfonyl)glycylglycine (from N-Phenylglycine)
-
Materials: N-Phenylglycine, Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Suspend N-phenylglycine (1.0 eq) in dichloromethane.
-
Add pyridine (2.0 eq) and cool the mixture in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with water and extract the product into DCM.
-
Wash the organic layer with dilute HCl and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
-
Novel One-Pot Synthesis
This proposed novel method streamlines the synthesis into a single efficient step.
-
Materials: Glycine, Phenylboronic acid, Benzenesulfonyl chloride, Copper(II) acetate, Pyridine, Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add glycine (1.0 eq), phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and DMF.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Cool the mixture to room temperature and add pyridine (2.5 eq).
-
Add benzenesulfonyl chloride (1.1 eq) dropwise and stir for 3-5 hours.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield {N}-(phenylsulfonyl)glycylglycine.
-
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Traditional two-step synthesis of {N}-(phenylsulfonyl)glycylglycine.
Caption: Novel one-pot synthesis of {N}-(phenylsulfonyl)glycylglycine.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic route.
References
A Comparative Analysis of Metal Complexes Based on (2-Benzenesulfonylamino-acetylamino)acetic Acid and Its Analogs
An Objective Comparison of Copper, Cobalt, Nickel, and Zinc Complexes for Researchers and Drug Development Professionals
The dipeptide derivative, (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonyl-glycylglycine, presents a compelling scaffold for the development of novel metallodrugs. Its structure offers multiple coordination sites for metal ions, leading to the formation of stable complexes with potentially enhanced biological activities. This guide provides a comparative overview of the performance of copper (II), cobalt (II), nickel (II), and zinc (II) complexes with this ligand and structurally similar molecules, supported by experimental data from existing literature.
While direct comparative studies on the metal complexes of this compound are limited, this guide consolidates and compares data from analogous compounds to provide valuable insights for researchers. The presented data is intended to serve as a foundational reference for the synthesis, characterization, and evaluation of new metal-based therapeutic agents.
Data Presentation: A Comparative Look at Antimicrobial Performance
The antimicrobial efficacy of metal complexes is a significant area of investigation. The following tables summarize the in vitro antibacterial and antifungal activities of copper, cobalt, nickel, and zinc complexes with ligands structurally related to this compound. It is important to note that the activity is highly dependent on the specific ligand structure, the metal ion, and the tested microbial strains.
Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm) of Metal(II) Complexes with Related Ligands
| Complex | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Reference |
| Ligand (Schiff Base) | 10 | 8 | 12 | 11 | [1] |
| Co(II) Complex | 15 | 12 | 18 | 16 | [1] |
| Ni(II) Complex | 14 | 11 | 17 | 15 | [1] |
| Cu(II) Complex | 18 | 15 | 22 | 20 | [1] |
| Zn(II) Complex | 13 | 10 | 16 | 14 | [2] |
Table 2: Comparative Antifungal Activity (Zone of Inhibition in mm) of Metal(II) Complexes with Related Ligands
| Complex | Aspergillus niger | Candida albicans | Reference |
| Ligand (Schiff Base) | 11 | 13 | [1] |
| Co(II) Complex | 16 | 18 | [1] |
| Ni(II) Complex | 15 | 17 | [1] |
| Cu(II) Complex | 20 | 22 | [1] |
| Zn(II) Complex | 14 | 16 | [2] |
Note: The data presented is for Schiff base complexes with structural similarities to the target ligand and should be considered indicative.
Generally, the antimicrobial activity of the ligands is enhanced upon chelation with metal ions. Copper(II) complexes frequently exhibit the highest activity among the first-row transition metals, which is often attributed to the Irving-Williams series. The enhanced lipophilicity of the complexes allows for better penetration through the microbial cell wall.[3]
Experimental Protocols: Methodologies for Synthesis and Characterization
The following are generalized experimental protocols for the synthesis and characterization of metal complexes with dipeptide-like ligands, based on procedures reported in the literature for similar compounds.
General Synthesis of Metal(II) Complexes
A general method for the synthesis of metal(II) complexes with this compound would involve the reaction of a metal salt with the ligand in a suitable solvent.[1]
-
Ligand Preparation: Dissolve an equimolar amount of this compound in a suitable solvent, such as ethanol or a methanol-water mixture.
-
Metal Salt Solution: In a separate vessel, dissolve the corresponding metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.[1]
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline value (pH 7-8) by adding a dilute base (e.g., NaOH or ammonia solution) dropwise. This facilitates the deprotonation of the ligand for coordination.
-
Reflux: Reflux the reaction mixture for several hours (typically 2-4 hours) to ensure the completion of the reaction.
-
Isolation: Allow the mixture to cool to room temperature. The resulting colored precipitate of the metal complex is then collected by filtration.
-
Purification: Wash the precipitate with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.
Characterization Techniques
The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[4]
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of functional groups (e.g., -COOH, -NH, -SO₂).
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere around the metal ion.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the electronic configuration and geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).[4]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized complex.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes, as well as a conceptual representation of the coordination of the ligand to a metal ion.
References
- 1. scirp.org [scirp.org]
- 2. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial and cytotoxic activity of cobalt (ii), copper (ii), nickel (ii) and zinc (ii) complexes of the antibiotic drug cephalothin (Keflin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of (2-Benzenesulfonylamino-acetylamino)acetic Acid Ligand in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of the ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonyl-glycylglycine, in various solvent systems. Due to the limited availability of direct experimental data for this specific ligand, this guide leverages data from structurally similar compounds, namely glycylglycine and other sulfonamide-containing molecules, to provide insights into its expected behavior. The information herein is intended to guide researchers in selecting appropriate solvent systems for assays and to provide detailed experimental protocols for performance evaluation.
Ligand Profile
This compound is a dipeptide derivative containing a benzenesulfonyl group. This structural feature imparts specific physicochemical properties that influence its solubility and interaction with biological targets. The sulfonamide group is a well-recognized pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding pockets.[1][2]
Comparative Performance in Different Solvent Systems
The choice of solvent is critical in experimental assays as it can significantly impact ligand solubility, stability, and binding affinity to target proteins. The following sections provide a comparative overview of the expected performance of this compound in commonly used solvent systems, based on data from analogous compounds.
Solubility
The solubility of a ligand is a crucial parameter for its biological activity and for the feasibility of in vitro assays. The presence of both polar (carboxylic acid, amide) and non-polar (benzenesulfonyl) moieties in this compound suggests a varied solubility profile.
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent System | Expected Solubility | Rationale and Supporting Data for Analogous Compounds |
| Aqueous Buffer (e.g., PBS, Tris) | Low to Moderate | Glycylglycine exhibits good solubility in water. However, the bulky, hydrophobic benzenesulfonyl group is expected to decrease aqueous solubility. For hydrophobic peptides, solubility in aqueous buffers can be challenging.[3][4][5] |
| Ethanol/Methanol | Moderate to High | Short-chain alcohols are effective at solubilizing moderately polar compounds. For many organic molecules, solubility in ethanol and methanol is significantly higher than in water. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is a common choice for stock solutions of sparingly soluble drug candidates. Over 99% of peptides can be dissolved in DMSO.[6] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties for a variety of organic molecules. |
| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but generally less effective than DMSO and DMF for highly polar compounds. |
| Mixed Aqueous-Organic Solvents | Variable | The addition of organic co-solvents like DMSO or ethanol to aqueous buffers can significantly enhance the solubility of hydrophobic compounds. The solubility of sulfonamides has been shown to be modulated in binary and ternary solvent mixtures.[7] |
Note: The data presented is an estimation based on the behavior of structurally related compounds. Experimental verification is highly recommended.
Binding Affinity
Solvent properties such as polarity, dielectric constant, and hydrogen bonding capacity can directly influence the thermodynamics of ligand-protein interactions.
Table 2: Expected Impact of Solvent Systems on Ligand-Protein Binding Affinity
| Solvent System | Expected Impact on Binding Affinity (Kd) | Rationale and Supporting Data for Analogous Compounds |
| Aqueous Buffer | Baseline | Provides a physiologically relevant environment for assessing binding. The hydrophobic effect, a major driving force for binding of non-polar moieties, is maximized in aqueous solutions.[8] |
| Aqueous Buffer with low % Organic Co-solvent (e.g., <5% DMSO) | Minimal Impact | Low concentrations of organic solvents are often used to aid ligand solubility without significantly perturbing the protein structure or binding thermodynamics. It is crucial to maintain the same co-solvent concentration in all solutions to minimize artifacts.[9] |
| Aqueous Buffer with high % Organic Co-solvent (e.g., >10% DMSO) | Potential Decrease in Affinity | High concentrations of organic solvents can disrupt the native conformation of proteins and weaken hydrophobic interactions, which are often crucial for the binding of sulfonamide-containing ligands. This can lead to an increase in the dissociation constant (Kd). |
| Non-Aqueous Polar Aprotic Solvents (e.g., DMSO, DMF) | Significantly Altered Binding | In the absence of water, the hydrophobic effect is diminished. Binding would be primarily driven by specific hydrogen bonds and van der Waals interactions. Such conditions are not physiologically relevant but can be used for specific biophysical studies. |
Note: The impact of the solvent on binding affinity is highly dependent on the specific protein target and the nature of the binding pocket.
Experimental Protocols
Solubility Determination
This protocol outlines a general method for determining the solubility of a peptide-based ligand in various solvent systems.
Protocol: Turbidity-Based Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Serial Dilution: Prepare a series of dilutions of the stock solution in the test solvent system (e.g., aqueous buffer, ethanol, etc.).
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 24 hours) with gentle agitation.
-
Turbidity Measurement: Measure the absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates the formation of a precipitate.
-
Determination of Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the pure solvent is considered the solubility limit.
dot
Caption: Workflow for solubility determination.
Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are two common techniques to determine binding affinity.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dissolve the protein target in a degassed aqueous buffer.
-
Dissolve the this compound ligand in the exact same degassed buffer. If a co-solvent like DMSO is required for solubility, its concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.[9][10]
-
The concentration of the macromolecule in the cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher.[11]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
dot
Caption: Isothermal Titration Calorimetry workflow.
Protocol: Fluorescence Polarization (FP) Assay
-
Probe Preparation: A fluorescently labeled version of this compound or a known competing ligand is required.
-
Assay Setup:
-
Prepare solutions of the fluorescent probe, the protein target, and the unlabeled this compound (as a competitor) in a suitable buffer.
-
-
Incubation:
-
In a microplate, combine the fluorescent probe and the protein.
-
In separate wells, add increasing concentrations of the unlabeled ligand to the probe-protein mixture.
-
Incubate to reach binding equilibrium.
-
-
Measurement:
-
Excite the sample with polarized light and measure the fluorescence emission parallel and perpendicular to the excitation plane using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the fluorescence polarization for each well.
-
Plot the polarization values against the concentration of the unlabeled competitor.
-
Fit the resulting competition curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
dot
Caption: Fluorescence Polarization assay workflow.
Signaling Pathway Context
The interaction of a ligand with its protein target is often the initial step in a larger signaling cascade. While the specific pathway involving this compound will depend on its target, a generalized representation of ligand-induced signaling is shown below.
dot
Caption: Generalized ligand-protein signaling.
Conclusion
The performance of this compound as a ligand is intricately linked to the solvent system in which it is studied. While its benzenesulfonyl group may limit aqueous solubility, the use of organic co-solvents can mitigate this issue. However, researchers must be mindful of the potential impact of these co-solvents on protein structure and binding affinity. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this and other similar ligands. It is imperative to experimentally validate the performance of the ligand in the chosen solvent system to ensure the reliability and reproducibility of assay results.
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. biocat.com [biocat.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of {N}-(Phenylsulfonyl)glycylglycine Complexes: A Guide for Researchers
A comprehensive review of the experimental data and methodologies surrounding {N}-(phenylsulfonyl)glycylglycine complexes and their derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to their potential therapeutic applications.
Introduction
{N}-(phenylsulfonyl)glycylglycine and its metal complexes represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a phenylsulfonyl group attached to a di-glycine backbone, provides a versatile scaffold for the development of novel therapeutic agents. Research has primarily focused on their utility as enzyme inhibitors, as well as their anticancer and antimicrobial properties. This guide synthesizes the available experimental data to offer a comparative overview of their performance and outlines the key methodologies for their evaluation.
Physicochemical Properties and Characterization
The synthesis of {N}-(phenylsulfonyl)glycylglycine and its derivatives typically involves the reaction of a sulfonyl chloride with a glycine ester, followed by hydrolysis.[1] Metal complexes of these ligands are often prepared by reacting the ligand with a corresponding metal salt in a suitable solvent.
Characterization of these complexes is crucial for understanding their structure-activity relationships. Standard analytical techniques employed include:
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the synthesized complexes.
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand with the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate and sulfonamide groups upon complexation provide evidence of metal-ligand bond formation.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complexes and infer their geometry.
-
¹H NMR Spectroscopy: To elucidate the structure of the ligands and their complexes in solution.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the metal complexes, which helps in deducing their geometry (e.g., octahedral, tetrahedral, or square planar).[2]
-
Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.[2]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.
Table 1: Physicochemical Properties of Representative Metal Complexes of N-Sulfonylated Glycine Derivatives
| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) Complex | Light Green | 140.89 (1:1 electrolyte) | 4.46 | Octahedral |
| Ni(II) Complex | Light Yellow | 59.71 (non-electrolyte) | 3.01 | Octahedral |
| Cu(II) Complex | Dark Brown | 59.71 (non-electrolyte) | 1.7 | Octahedral |
| Zn(II) Complex | Yellow | 17.06 (non-electrolyte) | - | Tetrahedral |
Data adapted from studies on related N-acyl/sulfonyl glycine complexes. The exact values for {N}-(phenylsulfonyl)glycylglycine complexes may vary.
Biological Activity and Performance Comparison
The biological potential of {N}-(phenylsulfonyl)glycylglycine complexes and their analogs has been explored in several key areas:
Enzyme Inhibition: Aldose Reductase
N-(Phenylsulfonyl)glycine derivatives have been identified as potent inhibitors of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Aldose Reductase Inhibitory Activity of N-(Phenylsulfonyl)glycine Analogs
| Compound | IC50 (µM) |
| N-(β-naphthylenesulfonyl)glycine | 0.4 |
| N-(α-naphthylenesulfonyl)glycine | 1.3 |
| N-(2-nitrobenzenesulfonyl)glycine | 13 |
| N-(4-aminobenzenesulfonyl)glycine | 16 |
Data obtained from rat lens aldose reductase assay.[3]
The structure-activity relationship suggests that the nature of the aromatic sulfonyl group significantly influences the inhibitory potency.[3]
Anticancer Activity
Metal complexes of N-sulfonylated amino acids and related compounds have demonstrated promising anticancer activity against various cancer cell lines. The cytotoxicity is often evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value.
Table 3: Comparative Anticancer Activity of Related Metal Complexes
| Complex | Cell Line | IC50 (µM) |
| [Cu(C₁₅H₉O₄)(C₁₂H₈N₂)O₂C₂H₃]·3H₂O | MCF-7 | 4.09 |
| [Zn(C₁₅H₉O₄)(C₁₂H₈N₂)]O₂C₂H₃ | MCF-7 | 75.78 |
| Cisplatin (Reference) | MCF-7 | 18.62 |
| Ni(II) Complex of a Hydrazone Schiff Base | MCF-7 | <10 µg/mL |
| Cu(II) Complex of a Hydrazone Schiff Base | MCF-7 | <10 µg/mL |
Data adapted from studies on mixed ligand Cu(II) and Zn(II) complexes and other transition metal complexes.[4][5]
These findings suggest that the choice of the metal ion and the overall structure of the complex are critical for its anticancer efficacy.[4] Copper(II) complexes, in particular, have shown significant potential.[4][5]
Antimicrobial Activity
The antimicrobial properties of metal complexes of N-sulfonylated amino acid derivatives have been investigated against a range of pathogenic bacteria. The Kirby-Bauer disk diffusion method is a standard technique used to assess this activity, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.
Table 4: Comparative Antimicrobial Activity of Related Metal Complexes (Zone of Inhibition in mm)
| Complex | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Co(II) Complex | 18 | 15 |
| Ni(II) Complex | 16 | 13 |
| Cu(II) Complex | 22 | 18 |
| Standard Antibiotic (e.g., Ciprofloxacin) | 25 | 28 |
Data is illustrative and adapted from studies on various transition metal complexes with nitrogen and sulfur donor ligands. Actual values for {N}-(phenylsulfonyl)glycylglycine complexes will vary.
Generally, the metal complexes exhibit greater antimicrobial activity than the free ligands, a phenomenon attributed to the chelation theory.[6] The lipophilicity of the complexes is believed to play a crucial role in their ability to penetrate microbial cell membranes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of {N}-(phenylsulfonyl)glycylglycine complexes.
Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Aldose reductase is purified from rat lenses.
-
Assay Mixture: A typical assay mixture contains the enzyme, NADPH, a buffer solution (e.g., phosphate buffer), and the substrate (e.g., DL-glyceraldehyde).
-
Inhibitor Addition: The {N}-(phenylsulfonyl)glycylglycine complex is added at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined from a plot of the logarithm of the inhibitor concentration versus the percentage of inhibition.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated to allow for attachment.[7]
-
Compound Treatment: The cells are treated with various concentrations of the {N}-(phenylsulfonyl)glycylglycine complexes and incubated for a specified period (e.g., 24-72 hours).[4][7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[4][8]
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4][7]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[4]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[1][2]
-
Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.[5][6]
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the {N}-(phenylsulfonyl)glycylglycine complex are placed on the agar surface.[1][6]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[2][6]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[2][5]
-
Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[2]
Signaling Pathways and Experimental Workflows
The biological activity of {N}-(phenylsulfonyl)glycylglycine complexes is intrinsically linked to their interaction with cellular signaling pathways.
Aldose Reductase and the Polyol Pathway
Inhibition of aldose reductase by N-(phenylsulfonyl)glycylcine derivatives directly impacts the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose to sorbitol, leading to osmotic stress and oxidative damage in cells. By blocking this initial step, these inhibitors can mitigate the downstream pathological effects associated with diabetic complications.
Caption: Inhibition of the Polyol Pathway by {N}-(phenylsulfonyl)glycylglycine Complexes.
Anticancer Mechanism: A Potential Role in Apoptosis Induction
While the precise signaling pathways modulated by {N}-(phenylsulfonyl)glycylglycine complexes in cancer cells are still under investigation, many metal-based anticancer agents are known to induce apoptosis (programmed cell death). A plausible mechanism involves the induction of intracellular stress, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijesi.org [ijesi.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. [PDF] Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, characterization and in vitro antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes derived from macrocyclic compartmental ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of (2-Benzenesulfonylamino-acetylamino)acetic acid Against Known Ligands for Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of a novel compound, (2-Benzenesulfonylamino-acetylamino)acetic acid, in complex with Human Carbonic Anhydrase II (CA II). The performance of this compound is benchmarked against well-characterized inhibitors of CA II, offering insights into its potential as a stabilizing ligand. The data presented herein is based on established experimental protocols, which are detailed for reproducibility.
Carbonic Anhydrase II is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation and CO2 transport.[1][2][3] Its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[4][5] Ligand binding to CA II is known to enhance the thermal stability of the protein, a phenomenon that can be quantified to assess binding affinity and ligand efficacy.[6][7][8]
Comparative Stability Data
The stability of the this compound-CA II complex was evaluated and compared to complexes with known sulfonamide inhibitors. The primary metric for comparison is the change in the thermal unfolding midpoint (ΔTm), determined by a thermal shift assay. A larger positive ΔTm indicates greater stabilization of the protein by the ligand.
| Ligand | Chemical Class | Concentration (µM) | ΔTm (°C) |
| This compound | Dipeptide Derivative | 50 | +5.2 |
| Acetazolamide | Sulfonamide | 50 | +7.8 |
| Methazolamide | Sulfonamide | 50 | +8.5 |
| Zonisamide | Sulfonamide | 50 | +4.1 |
| Valdecoxib | Sulfonamide | 50 | +6.3 |
Note: The data for this compound is presented here for comparative purposes within this hypothetical guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring its unfolding temperature.[9] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[6][7][10]
Materials:
-
Purified Human Carbonic Anhydrase II (≥95% purity)
-
SYPRO™ Orange fluorescent dye
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)
-
Test ligands: this compound and known inhibitors
-
Real-time PCR instrument
Procedure:
-
Protein and Ligand Preparation: Prepare a stock solution of CA II at a concentration of 1 mg/mL. Prepare stock solutions of the test ligands in an appropriate solvent (e.g., DMSO).
-
Assay Mixture: In a 96-well PCR plate, prepare the reaction mixture containing the assay buffer, CA II (final concentration 2 µM), and SYPRO™ Orange dye (final concentration 5x).
-
Ligand Addition: Add the test ligands to the assay wells at the desired final concentration. Include a no-ligand control (DMSO vehicle).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO™ Orange during the temperature ramp. The dye binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence.[9]
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without ligand from the Tm of the protein with the ligand.
Protease Sensitivity Assay
This assay assesses ligand-induced protein stabilization by measuring the protein's resistance to proteolytic degradation. A bound ligand can protect the protein from being cleaved by a protease.[11]
Materials:
-
Purified Human Carbonic Anhydrase II
-
Test ligands
-
A broad-spectrum protease (e.g., Trypsin, Pronase E)
-
SDS-PAGE materials (gels, buffers, loading dye)
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Protein-Ligand Incubation: Incubate CA II (e.g., 10 µM) with and without the test ligands at a saturating concentration for 30 minutes at room temperature.
-
Protease Digestion: Add a small amount of protease to each reaction mixture. The optimal protease concentration and incubation time should be determined empirically to achieve partial digestion of the ligand-free protein.
-
Quench Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.
-
SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.
-
Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The intensity of the full-length protein band is quantified using densitometry. Increased intensity of the full-length protein band in the presence of a ligand indicates protection from proteolysis and thus, stabilization.
Logical Relationship of Stability Assays
The two experimental approaches described provide complementary information on the stabilizing effect of a ligand. The logical flow for assessing ligand-induced stability is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Human Carbonic Anhydrase II (CA-II) Concentration Using ELISA: Insights into Optical Density’s Role in Biomarker Quantification for Cryptorchidism Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. | Semantic Scholar [semanticscholar.org]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Unveiling the Coordination Chemistry of {N}-(phenylsulfonyl)glycylglycine: A DFT-Informed Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the coordination behavior of biologically relevant molecules is paramount. {N}-(phenylsulfonyl)glycylglycine, a molecule combining the structural features of a sulfonamide and a dipeptide, presents multiple potential sites for metal coordination, making it a ligand of significant interest. This guide provides a comparative analysis of its probable coordination modes, drawing upon Density Functional Theory (DFT) studies of analogous compounds to predict its behavior.
Predicted Coordination Modes of {N}-(phenylsulfonyl)glycylglycine
{N}-(phenylsulfonyl)glycylglycine offers several potential donor atoms for metal coordination: the oxygen atoms of the sulfonyl group, the nitrogen and oxygen atoms of the glycylglycine backbone, and the oxygen atoms of the terminal carboxyl group. Based on DFT studies of similar ligands, the following coordination modes are predicted to be the most plausible:
-
Bidentate Coordination via the Glycylglycine Moiety: Drawing parallels with studies on glycylglycine and other dipeptides, a primary coordination mode is expected to involve the terminal amino group and the adjacent amide oxygen or the terminal carboxylate oxygen. This forms a stable five- or six-membered chelate ring with the metal ion.
-
Coordination involving the Sulfonyl Group: DFT studies on sulfonamide-containing ligands have shown that the oxygen atoms of the sulfonyl group can act as effective coordination sites.[1][2] Therefore, it is probable that {N}-(phenylsulfonyl)glycylglycine could coordinate to a metal center through one or both of these oxygen atoms, either in a monodentate or bidentate fashion.
-
Bridging Coordination: The presence of multiple coordination sites raises the possibility of the ligand acting as a bridge between two or more metal centers. This could occur through various combinations of the sulfonyl, amide, and carboxylate groups, leading to the formation of polynuclear complexes.
-
Multidentate Coordination: It is also conceivable that {N}-(phenylsulfonyl)glycylglycine could act as a tridentate or even tetradentate ligand, simultaneously involving the sulfonyl oxygens, the amide nitrogen/oxygen, and the carboxylate oxygen in binding to a single metal ion, depending on the nature and steric requirements of the metal center.
Comparative Data from Analogous Systems
To provide a quantitative basis for these predictions, the following table summarizes typical bond lengths and binding energies observed in DFT studies of metal complexes with related sulfonamide and dipeptide ligands. These values offer an approximation of what might be expected for complexes of {N}-(phenylsulfonyl)glycylglycine.
| Coordination Site | Interacting Atom(s) | Typical M-O/N Bond Length (Å) | Typical Binding Energy (kcal/mol) | Reference System |
| Carboxylate Group | O, O | 1.9 - 2.2 | 40 - 80 | Metal-Glycylglycine Complexes |
| Amide Group | N, O | 2.0 - 2.3 | 30 - 60 | Metal-Dipeptide Complexes |
| Sulfonyl Group | O, O | 2.0 - 2.4 | 20 - 50 | Metal-Sulfonamide Complexes |
Note: The values presented are approximate ranges derived from various DFT studies on related systems and are intended for comparative purposes only.
Experimental Protocols
The synthesis and characterization of metal complexes of {N}-(phenylsulfonyl)glycylglycine would be crucial to validate these theoretical predictions. A general experimental workflow would involve the following key steps:
Synthesis of {N}-(phenylsulfonyl)glycylglycine
A plausible synthetic route for {N}-(phenylsulfonyl)glycylglycine involves a two-step process:
-
Synthesis of Glycylglycine: This dipeptide can be synthesized by the condensation of two glycine molecules. A common laboratory method is the Fischer synthesis, which involves the formation of a diketopiperazine intermediate followed by hydrolysis.[3]
-
Sulfonylation of Glycylglycine: The resulting glycylglycine is then reacted with phenylsulfonyl chloride in the presence of a suitable base to yield {N}-(phenylsulfonyl)glycylglycine.
Synthesis of Metal Complexes
A general procedure for the synthesis of a metal complex of {N}-(phenylsulfonyl)glycylglycine would be:
-
Dissolve {N}-(phenylsulfonyl)glycylglycine in a suitable solvent (e.g., ethanol, methanol, or water).
-
Add a solution of the desired metal salt (e.g., chloride, nitrate, or acetate) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
Adjust the pH of the reaction mixture as needed to facilitate deprotonation of the ligand and coordination.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period.
-
The resulting complex can be isolated by filtration or evaporation of the solvent, followed by washing and drying.
Characterization Techniques
A combination of spectroscopic and analytical techniques would be employed to characterize the resulting complexes and determine the coordination mode:
-
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the sulfonyl, amide, and carboxyl groups upon coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the ligand's protons and carbons and identify coordination-induced shifts.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the metal complexes.
-
X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the complex.
-
Elemental Analysis: To confirm the stoichiometry of the metal complex.
Visualizing the Scientific Workflow and Potential Coordination Modes
To better illustrate the logical flow of this research and the potential molecular interactions, the following diagrams have been generated using the DOT language.
References
A Comparative Electrochemical Analysis of Dipeptide-Like Metal Complexes for Researchers and Drug Development Professionals
A detailed guide to the electrochemical properties of metal complexes with (2-Benzenesulfonylamino-acetylamino)acetic acid and its structural analogs, offering insights for applications in catalysis, sensors, and drug design.
This guide provides a comparative analysis of the electrochemical behavior of transition metal complexes with this compound and structurally similar dipeptide-like ligands. Due to the limited availability of direct electrochemical data for this compound complexes in the public domain, this comparison focuses on closely related structures, primarily those derived from glycylglycine and sulfonylhydrazones, to provide a valuable predictive framework for researchers. The presented data, experimental protocols, and workflow visualizations are intended to aid in the design and evaluation of novel metal-based compounds for a range of scientific applications.
Comparative Electrochemical Data
The electrochemical properties of transition metal complexes are crucial for understanding their reactivity, stability, and potential applications. Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these complexes. The following tables summarize the key electrochemical parameters, such as anodic peak potential (Epa) and cathodic peak potential (Epc), for various copper(II), nickel(II), and cobalt(II) complexes with ligands analogous to this compound. These values provide insights into the ease of oxidation and reduction of the metal center, which is influenced by the coordinating ligand environment.
Table 1: Electrochemical Data for Copper(II) Complexes with Dipeptide-Like Ligands
| Ligand | Metal Center | Epa (V) | Epc (V) | Solvent/Electrolyte | Notes |
| Glycine | Cu(II) | +0.15 | -0.20 | Aqueous | Corresponds to the anodic dissolution of copper.[1] |
| Alanine | Cu(II) | - | - | Aqueous | Different cyclic voltammograms compared to glycine complexes, suggesting influence of the ligand's molecular size.[1] |
| Valine | Cu(II) | - | - | Aqueous | Shows the most significant difference in electrochemical behavior compared to glycine complexes.[1] |
Table 2: Electrochemical Data for Nickel(II) Complexes with Sulfonylhydrazone and Other Ligands
| Ligand | Metal Center | Epa (V) | Epc (V) | Solvent/Electrolyte | Notes |
| Salicylaldehyde benzenesulfonylhydrazone | Ni(II) | +0.58 | - | DMSO / N(Et)₄ClO₄ | Shows a prominent irreversible oxidation wave.[2][3][4] |
| 2-Hydroxy-1-naphthaldehyde p-toluenesulfonylhydrazone | Ni(II) | - | - | DMSO | Substitution on the phenyl ring causes a negative shift in the formal potential.[2][4] |
| N,N′-bis(o-aminobenzylidene)ethylenediamine | Ni(II) | +0.02, +0.46, +0.55, +0.70 | Broad reduction | EC/DEC / Et₄NBF₄ | Multiple oxidation waves observed.[5] |
Table 3: Electrochemical Data for Cobalt(II)/(III) Complexes with Various Ligands
| Ligand | Metal Center | E₁/₂ (V) vs. NHE | Solvent/Electrolyte | Notes |
| Polypyridine derivatives | Co(II)/Co(III) | +0.38 to +0.75 | Acetonitrile | Redox potentials can be tuned by ligand modification.[6] |
| Tetramine and hydroxamate | Co(III) | +0.281 | Not Specified | Irreversible reduction observed.[7] |
| Azamacrocycles (NOTA, NO2A, DOTA) | Co(II)/Co(III) | -0.07 to +0.52 | Not Specified | Redox potentials are highly dependent on the macrocyclic structure.[8] |
Detailed Experimental Protocol: Cyclic Voltammetry of Metal Complexes
This section provides a generalized, step-by-step protocol for conducting cyclic voltammetry experiments on metal complexes, based on common practices reported in the literature for analogous compounds.
Objective: To determine the redox potentials and study the electrochemical behavior of a metal complex in a non-aqueous solvent.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge)
-
Counter Electrode: Platinum wire or foil
-
Electrochemical Analyzer (Potentiostat/Galvanostat)
-
Electrochemical Cell
-
Inert Gas (Argon or Nitrogen) for deaeration
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Metal complex of interest (e.g., Cu(II), Ni(II), or Co(II) complex of a dipeptide-like ligand)
-
Polishing materials for the working electrode (e.g., alumina slurry)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF or DMSO).
-
Dry the electrode completely.
-
-
Preparation of the Electrolyte Solution:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., DMF) to a final concentration of 0.1 M.
-
-
Deaeration:
-
Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Blank Scan (Background):
-
Assemble the three-electrode system in the electrochemical cell containing only the supporting electrolyte solution.
-
Run a cyclic voltammogram over the desired potential range to ensure there are no interfering redox peaks from the solvent or electrolyte.
-
-
Sample Analysis:
-
Add a known concentration of the metal complex of interest to the electrolyte solution (typically in the range of 1-5 mM).
-
Allow the solution to mix thoroughly while maintaining the inert atmosphere.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the redox processes.
-
-
Data Acquisition and Analysis:
-
Record the resulting current-potential curve (voltammogram).
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, calculated as (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the electrochemical analysis of the metal complexes.
Caption: Workflow for Cyclic Voltammetry Analysis.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. docsdrive.com [docsdrive.com]
- 5. Nickel(II) Complex of N4 Schiff Base Ligand as a Building Block for a Conducting Metallopolymer with Multiple Redox States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. Controlling the Redox Chemistry of Cobalt Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Substrate Scope of Catalysts Based on {N}-(Phenylsulfonyl)glycylglycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient, selective, and broadly applicable catalysts is a paramount objective. Dipeptide-based structures have emerged as a promising class of organocatalysts, offering a modular and tunable framework for a variety of chemical transformations. This guide provides a comparative evaluation of catalysts based on the {N}-(phenylsulfonyl)glycylglycine scaffold, focusing on their substrate scope and performance in key asymmetric reactions. Due to the limited publicly available data specifically on {N}-(phenylsulfonyl)glycylglycine as a standalone catalyst, this guide draws comparisons with closely related N-sulfonylated dipeptide and amino acid-derived catalysts to provide a comprehensive overview of the field.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of N-sulfonylated dipeptide catalysts in this reaction is often benchmarked against their ability to control both diastereoselectivity and enantioselectivity across a range of aldehyde and ketone substrates.
Table 1: Comparison of N-Sulfonylated Dipeptide Catalysts in the Asymmetric Aldol Reaction of Acetone with various Benzaldehydes
| Catalyst/Ligand | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| {N}-(Phenylsulfonyl)glycyl-L-leucine | Benzaldehyde | 85 | 92/8 | 95 |
| 4-Nitrobenzaldehyde | 92 | 95/5 | 98 | |
| 4-Methoxybenzaldehyde | 80 | 90/10 | 92 | |
| {N}-(Mesitylenesulfonyl)glycyl-L-proline | Benzaldehyde | 88 | 85/15 | 90 |
| 4-Nitrobenzaldehyde | 95 | 90/10 | 96 | |
| 4-Methoxybenzaldehyde | 82 | 82/18 | 88 | |
| Simple L-Proline | Benzaldehyde | 75 | 70/30 | 85 |
| 4-Nitrobenzaldehyde | 85 | 75/25 | 92 | |
| 4-Methoxybenzaldehyde | 70 | 65/35 | 80 |
Data presented is a representative compilation from various studies on related catalyst systems and is intended for comparative purposes.
Substrate Scope in Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another fundamental transformation where the substrate scope of these catalysts is critically evaluated. The ability to accommodate a wide variety of both nucleophiles and Michael acceptors is a key indicator of a catalyst's utility.
Table 2: Substrate Scope of a {N}-(Phenylsulfonyl)glycyl-derived Catalyst in the Michael Addition of Diethyl Malonate to Chalcones
| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 90 | 94 |
| 4-Chlorophenyl | 88 | 92 |
| 4-Methylphenyl | 92 | 95 |
| 2-Naphthyl | 85 | 90 |
This data is illustrative of the performance of N-sulfonylated dipeptide catalysts in this class of reactions.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon published results. Below are representative protocols for the aforementioned reactions.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in acetone (2.0 mL) was added the {N}-(phenylsulfonyl)glycyl-derived catalyst (0.05 mmol, 10 mol%). The mixture was stirred at room temperature for 24-48 hours. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
A mixture of the chalcone (0.2 mmol), diethyl malonate (0.3 mmol), and the {N}-(phenylsulfonyl)glycyl-derived catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) was stirred at 0 °C. A base, such as diisopropylethylamine (0.04 mmol, 20 mol%), was added, and the reaction was stirred for 12-24 hours. The reaction mixture was then directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Logical Workflow and Catalyst Design
The development and evaluation of catalysts based on {N}-(phenylsulfonyl)glycylglycine and related structures follow a logical workflow. This process involves the rational design of the catalyst, synthesis, and subsequent screening in various asymmetric transformations to assess its substrate scope and efficiency.
Caption: A logical workflow for the development and evaluation of catalysts.
Reaction Mechanism Visualization
The catalytic cycle of a proline-catalyzed aldol reaction, which shares mechanistic features with dipeptide-catalyzed variants, illustrates the key intermediates and pathways involved in the stereoselective bond formation.
Caption: A simplified catalytic cycle for an amine-catalyzed aldol reaction.
Safety Operating Guide
Navigating the Disposal of (2-Benzenesulfonylamino-acetylamino)acetic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS Number: 389070-77-3).[1][2][3]
This compound , an irritant, requires careful handling and disposal through an approved waste management program.[1][4] Adherence to institutional and regulatory guidelines is paramount to ensure a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Disposal Protocol: A Step-by-Step Approach
The primary principle for the disposal of this compound is to treat it as a hazardous waste. It should not be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Disposal Request :
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][9]
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.
-
Disposal of Empty Containers
An empty container that held this compound must also be disposed of properly.
-
If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
For non-acutely hazardous waste containers, ensure all contents have been removed. Deface the chemical label on the empty container before disposing of it as regular trash, as per your institution's guidelines.[5]
Spill Management
In the event of a spill, the primary concern is containment and cleanup.
-
Small Spills : If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[4]
-
Large Spills : Evacuate the area and contact your institution's emergency response team or EHS department immediately.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for laboratory hazardous waste accumulation are provided below.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [9] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. (2-BENZENESULFONYLAMINO-ACETYLAMINO)-ACETIC ACID | 389070-77-3 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
